molecular formula C14H9NO2 B1217360 N-Phenylphthalimide CAS No. 520-03-6

N-Phenylphthalimide

Cat. No.: B1217360
CAS No.: 520-03-6
M. Wt: 223.23 g/mol
InChI Key: MFUPLJQNEXUUDW-UHFFFAOYSA-N
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Description

N-Phenylphthalimide, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylisoindole-1,3-dione
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InChI

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MFUPLJQNEXUUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060166
Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Molecular Weight

223.23 g/mol
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CAS No.

520-03-6
Record name N-Phenylphthalimide
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Record name N-Phenylphthalimide
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Record name N-Phenylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Record name N-phenylphthalimide
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Record name 2-PHENYL-1,3-ISOINDOLINEDIONE
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Foundational & Exploratory

An In-depth Technical Guide to N-Phenylphthalimide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphthalimide is an aromatic imide that serves as a crucial scaffold in medicinal chemistry and materials science. Its rigid planar structure, combined with the synthetic accessibility for derivatization, has made it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-phenylisoindole-1,3-dione, consists of a phthalimide core where the nitrogen atom is substituted with a phenyl group.[1][2][3] The molecule has a planar bicyclic aromatic system.[1]

IdentifierValue
IUPAC Name 2-phenylisoindole-1,3-dione[3]
CAS Number 520-03-6[1][2][4]
Molecular Formula C₁₄H₉NO₂[1][2][4]
Molecular Weight 223.23 g/mol [1][2][4]
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O[5]
InChI Key MFUPLJQNEXUUDW-UHFFFAOYSA-N[1]
Synonyms 2-Phenyl-isoindole-1,3-dione, Phthalanil[2][6]

Physicochemical and Spectroscopic Properties

This compound is a white crystalline powder.[6] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

Physical Properties
PropertyValue
Melting Point 204-207 °C[7]
Boiling Point 388.8 ± 25.0 °C at 760 mmHg[6]
Density 1.3 ± 0.1 g/cm³[6]
Appearance White crystalline powder[6]
Spectroscopic Data
SpectroscopyData
¹H NMR (CDCl₃) δ 7.82–7.95 ppm (m, 4H, phthalimide protons), δ 7.10–7.49 ppm (m, 5H, phenyl protons)[1]
¹³C NMR (CDCl₃) δ 166.8 ppm (carbonyl carbons), δ 123–135 ppm (aromatic carbons)[1]
IR (KBr) 1770 cm⁻¹ (C=O symmetric stretch), 1710 cm⁻¹ (C=O asymmetric stretch), 760 cm⁻¹, 690 cm⁻¹ (aromatic C–H bending)[1]
UV-Vis (Ethanol) λmax at 215 nm (ε = 44100 M⁻¹cm⁻¹) and 286 nm[1]
Mass Spectrometry Molecular ion peak at m/z 223 (C₁₄H₉NO₂⁺)[1]
Crystallographic Data

This compound is known to exist in at least two polymorphic forms, an orthorhombic and a monoclinic crystal system.[1] The packing of these polymorphs is influenced by C–H···O interactions and π-stacking.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation of phthalic anhydride with aniline.

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial acetic acid

  • 10% aqueous potassium carbonate solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, a mixture of phthalic anhydride (e.g., 19 g) and aniline (e.g., 14 g) is prepared.[8]

  • The mixture is heated to 140-145 °C for approximately 50 minutes.[8]

  • After cooling, water (e.g., 50 ml) is added to the reaction mixture, which should result in the precipitation of a powder.[8]

  • The crude product is collected by filtration.[8]

  • The collected powder is washed sequentially with a 10% aqueous potassium carbonate solution (e.g., 50 ml) and water (e.g., 100 ml) to remove unreacted phthalic acid and other acidic impurities.[8]

  • The washed product is dried.

  • For further purification, the crude this compound can be recrystallized from a suitable solvent such as acetic acid or ethanol to yield colorless needles.[8]

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification A Mix Phthalic Anhydride and Aniline B Heat at 140-145°C A->B C Cool and Add Water B->C D Filter Crude Product C->D E Wash with K₂CO₃ Solution D->E F Wash with Water E->F G Dry the Product F->G H Recrystallize from Ethanol G->H

Figure 1. Experimental workflow for the synthesis and purification of this compound.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit various enzymes, including:

  • Protoporphyrinogen Oxidase (PPO): Certain this compound derivatives are potent inhibitors of PPO, an enzyme involved in heme and chlorophyll biosynthesis, leading to their use as herbicides.

  • Alpha-glucosidase: Some derivatives exhibit inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of diabetes.[1]

Modulation of TNF-α Signaling

The phthalimide scaffold is famously associated with thalidomide, a drug known to modulate the production of Tumor Necrosis Factor-alpha (TNF-α). While some this compound derivatives have been reported to enhance TNF-α production, the closely related compound thalidomide inhibits its production.[5] The inhibitory mechanism of thalidomide involves the enhancement of TNF-α mRNA degradation.[1] This is a complex area where the specific substitutions on the phenyl and phthalimide rings dictate the biological outcome. The mechanism of thalidomide's effect on TNF-α is believed to be mediated by its binding to the protein Cereblon, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins.

G Thalidomide-Mediated Regulation of TNF-α cluster_cellular Cellular Processes thalidomide Thalidomide cereblon Cereblon (CRBN) thalidomide->cereblon binds e3_ligase CRL4^CRBN E3 Ligase cereblon->e3_ligase part of tnf_mrna TNF-α mRNA e3_ligase->tnf_mrna promotes degradation tnf_protein TNF-α Protein tnf_mrna->tnf_protein translation inflammation Inflammation tnf_protein->inflammation induces

Figure 2. Postulated mechanism of TNF-α inhibition by thalidomide.
Anticonvulsant Activity

Several this compound derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting their potential as central nervous system active agents.

Interaction with the mTOR Signaling Pathway

While direct studies on this compound's effect on the mTOR pathway are limited, the related compound N-Hydroxyphthalimide has been shown to be a potent inhibitor of both mTORC1 and mTORC2 signaling pathways, leading to antitumor activity. This suggests that the phthalimide scaffold could be a valuable starting point for the design of novel mTOR inhibitors.

G Overview of mTOR Signaling Pathway Inhibition cluster_mTOR mTOR Signaling growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 mtorc2 mTORC2 mtorc2->akt cell_growth Cell Growth & Proliferation s6k1->cell_growth eif4ebp1->cell_growth phthalimide_inhibitor Phthalimide-based Inhibitor (e.g., N-Hydroxyphthalimide) phthalimide_inhibitor->mtorc1 phthalimide_inhibitor->mtorc2

Figure 3. General overview of the mTOR signaling pathway and potential inhibition sites for phthalimide-based compounds.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of this compound derivatives, for instance, as enzyme inhibitors, is depicted below.

G Workflow for Screening Biological Activity cluster_screening Screening Process A Synthesize this compound Derivative Library B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Identify 'Hits' B->C D Dose-Response and IC₅₀ Determination C->D E Secondary Assays (e.g., Cell-based Assays) D->E F Lead Optimization E->F

Figure 4. A generalized workflow for the screening and development of this compound derivatives as bioactive agents.

Conclusion

This compound is a molecule of significant interest due to its rich chemistry and diverse biological activities. Its derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors and modulators of key signaling pathways. The straightforward synthesis and the potential for extensive chemical modification make the this compound scaffold a valuable platform for the discovery of new drugs and chemical probes. Further research into the precise molecular mechanisms of action of its derivatives will undoubtedly open up new avenues for therapeutic intervention.

References

A Comprehensive Technical Guide to N-Phenylphthalimide (CAS 520-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the characterization data, experimental protocols, and potential applications of N-Phenylphthalimide, a key chemical intermediate in organic synthesis and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature, appearing as a white powder.[1][2] It is composed of a phthalimide core where the nitrogen atom is substituted with a phenyl group.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 520-03-6[2][4]
Molecular Formula C₁₄H₉NO₂[1][2][3][4]
Molecular Weight 223.23 g/mol [2][3][4]
Appearance White crystalline powder[1][2]
Melting Point 204-207 °C[2][3][4]
162-165 °C[1]
Boiling Point 360-370 °C[1]
Water Solubility 295 mg/L at 25 °C[1]
Organic Solvent Solubility Soluble in ethanol and acetone[1]
pKa (Predicted) -0.54 ± 0.20[1]

Spectroscopic and Crystallographic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (CDCl₃) δ 7.79–7.96 (m, 4H, Phthalimide protons), δ 7.41–7.51 (m, 5H, Phenyl protons)[3][5]
¹³C NMR (CDCl₃) δ 123.74, 126.6, 128.1, 129.1, 131.7, 167.3 ppm[3][5]
Mass Spec. (ES/MS) m/z: 224 [M+1]⁺[6]
Molecular Ion Peak: m/z 223[7]
IR Spectroscopy Data available but specific peak values not detailed in provided abstracts.[8]

Crystallographic Data: this compound is known to exist in at least two polymorphic forms.[3]

  • Orthorhombic (Pbca): This form exhibits no crystallographically imposed symmetry. The structure is stabilized by C–H···O interactions and π-stacking with an interplanar distance of 3.37 Å.[3]

  • Pnma Space Group: This polymorph has molecules arranged in zigzag tapes, also stabilized by C–H···O bonds, with a layered packing structure.[3]

Experimental Protocols

The synthesis of this compound can be achieved through several established routes. The classical and most direct method involves the condensation of phthalic anhydride with aniline.

Protocol 1: Synthesis from Phthalic Anhydride and Aniline [6]

  • Reactants:

    • Phthalic anhydride (10 mmol)

    • Aniline (10 mmol)

    • Acetic acid (solvent)

    • (Optional) Sulphamic acid (10 mol%) as a catalyst to improve yield and reaction time.[6]

  • Procedure:

    • A mixture of phthalic anhydride and aniline is stirred in acetic acid.

    • The mixture is heated to 110-145 °C for a duration ranging from 50 minutes to several hours.[6]

    • Upon completion, the reaction mixture is poured into water to precipitate the product.

    • The resulting solid is collected by filtration.

    • The crude product is washed with a 10% aqueous potassium carbonate solution, followed by water, and then dried.

  • Purification:

    • The crude this compound can be purified by recrystallization from acetic acid to yield colorless needles.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_product Final Product PA Phthalic Anhydride REACT Mix & Heat (110-145°C) in Acetic Acid PA->REACT AN Aniline AN->REACT POUR Pour into Water REACT->POUR Reaction Mixture FILT Filter Solid POUR->FILT Precipitate WASH Wash with K₂CO₃ (aq) & Water FILT->WASH Crude Solid DRY Dry Product WASH->DRY RECRY Recrystallize (from Acetic Acid) DRY->RECRY Crude Product PROD Pure this compound RECRY->PROD

Classical synthesis of this compound.

Characterization and Quality Control Workflow

Confirming the identity and purity of synthesized this compound is essential. A standard workflow involves a combination of physical and spectroscopic methods.

G Characterization Workflow for this compound cluster_physical Physical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_output Confirmation INPUT Synthesized This compound MP Melting Point (204-207°C) INPUT->MP NMR ¹H and ¹³C NMR INPUT->NMR MS Mass Spectrometry INPUT->MS IR IR Spectroscopy INPUT->IR OUTPUT Structure & Purity Confirmed MP->OUTPUT NMR->OUTPUT MS->OUTPUT IR->OUTPUT

Standard workflow for product characterization.

Biological Activity and Therapeutic Potential

The phthalimide scaffold is recognized as a "privileged structure" in medicinal chemistry, and this compound derivatives have been explored for a wide range of biological activities.[9]

  • Alpha-Glucosidase Inhibition: Certain this compound derivatives have shown potent inhibitory activity against alpha-glucosidase, an enzyme relevant to diabetes management. For instance, N-(2,4-dinitrophenyl)phthalimide was identified as a potent inhibitor of yeast alpha-glucosidase and maltase.[10]

  • Hypolipidemic Activity: A series of substituted this compound derivatives were investigated for their ability to lower serum cholesterol and triglyceride levels.[11][12] The mechanism appears to involve blocking the de novo synthesis of lipids and accelerating their excretion.[11]

  • Herbicidal Activity: By targeting the enzyme protoporphyrinogen oxidase (PPO), this compound derivatives have been designed and synthesized as potent herbicides.[13]

  • Other Activities: The this compound skeleton has also been a foundation for developing tryptase inhibitors and compounds with antimicrobial properties.

G Biological Activities of this compound Derivatives cluster_applications Therapeutic & Biological Targets CORE This compound Core Structure AGI Alpha-Glucosidase Inhibition (Anti-diabetic) CORE->AGI HYP Hypolipidemic Activity CORE->HYP HER Protoporphyrinogen Oxidase Inhibition (Herbicidal) CORE->HER TRY Tryptase Inhibition CORE->TRY

Overview of this compound derivative applications.

References

N-Phenylphthalimide molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Phenylphthalimide, a significant chemical entity with diverse applications in research and development. This document outlines its fundamental chemical properties, synthesis protocols, and explores its biological activities and potential therapeutic applications.

Core Molecular and Physical Properties

This compound is an organic compound featuring a phthalimide structure with a phenyl group attached to the nitrogen atom. Its core chemical and physical properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₄H₉NO₂[1][2][3][4][5]
Molecular Weight 223.23 g/mol [1][2][3][4][5]
CAS Number 520-03-6[1][2][3][4]
Appearance Colorless powder or needles[2]
Melting Point 204-207 °C[3][4]
IUPAC Name 2-phenylisoindole-1,3-dione[1]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride or phthalic acid with aniline. Several protocols with minor variations have been reported, offering different advantages in terms of yield and reaction conditions.

Protocol 1: Direct Fusion of Phthalic Anhydride and Aniline

This method involves the direct heating of the reactants to induce condensation.

Procedure:

  • A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated at 140-145 °C for 50 minutes.[2]

  • After heating, 50 ml of water is added to the reaction mixture.[2]

  • The resulting solid powder is collected by filtration.[2]

  • The collected powder is washed with 50 ml of 10% aqueous potassium carbonate solution, followed by a wash with 100 ml of water.[2]

  • The final product is dried to yield colorless this compound powder. Recrystallization from acetic acid can be performed to obtain colorless needles.[2]

Protocol 2: Acetic Acid-Catalyzed Synthesis

This protocol utilizes acetic acid as a catalyst and solvent, which can improve reaction efficiency.

Procedure:

  • A mixture of phthalic anhydride (10 mmol) and aniline (10 mmol) is prepared in acetic acid (5 times the volume of reactants).

  • The mixture is stirred at 110 °C for the appropriate time.

  • The reaction mixture is then poured into water.

  • The solid precipitate is collected by filtration under suction.

  • The collected solid is washed with ethyl acetate to yield this compound as a white solid.

Protocol 3: Synthesis from Phthalic Acid and Aniline with Reflux

This method uses phthalic acid and involves a reflux step.

Procedure:

  • Phthalic acid and aniline are heated to reflux for one hour.

  • Upon cooling, the mixture is dissolved in ether and transferred to a separatory funnel.

  • The ether solution is washed sequentially with 5% aqueous sodium carbonate (Na₂CO₃) and 5% aqueous hydrochloric acid (HCl).

  • The organic layer is dried over solid anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • The ether is evaporated to obtain the solid product.

  • The crude product can be purified by recrystallization from a suitable hot solvent.

Below is a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Phthalic Anhydride Phthalic Anhydride Heating Heating Phthalic Anhydride->Heating Aniline Aniline Aniline->Heating Washing Washing Heating->Washing Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Heating Filtration Filtration Washing->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

A generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development and other applications.

Anti-inflammatory Activity

Phthalimide derivatives are known for their anti-inflammatory properties. The mechanism of action is often attributed to the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the inhibition of enzymes like Cyclooxygenase-2 (COX-2). While the specific signaling pathways for this compound are not extensively detailed in the available literature, a generalized pathway for phthalimide derivatives can be proposed.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor IKK Activation IKK Activation Cell Membrane Receptor->IKK Activation IkB Degradation IκB Degradation IKK Activation->IkB Degradation NFkB Translocation NF-κB Translocation to Nucleus IkB Degradation->NFkB Translocation Gene Transcription Pro-inflammatory Gene Transcription NFkB Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Phthalimide Derivative Phthalimide Derivative Phthalimide Derivative->IKK Activation Inhibition Phthalimide Derivative->Gene Transcription Inhibition

Generalized anti-inflammatory signaling pathway for phthalimide derivatives.
Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of several enzymes:

  • α-Glucosidase: Certain this compound derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This suggests their potential for development as therapeutic agents for diabetes.[5] N-(2,4-dinitrophenyl)phthalimide was identified as a potent inhibitor of yeast α-glucosidase.[5] Kinetic studies have shown that some derivatives act as competitive inhibitors of this enzyme.[5]

  • Protoporphyrinogen Oxidase (PPO): N-Phenylphthalimides have been designed and synthesized as PPO inhibitors, which are effective as herbicides. Their mechanism involves interaction with key residues in the active site of the enzyme.

Other Biological Activities
  • Anticonvulsant Activity: A series of this compound derivatives have been screened for their anticonvulsant potential, with some showing significant activity in preclinical models.

  • Antimalarial Activity: Derivatives of this compound have demonstrated inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Anticancer Potential: While direct evidence for this compound is limited, the broader class of phthalimides has been extensively studied for anticancer properties. Some phenylphthalimides have been shown to enhance the production of TNF-α, which can have antitumor effects.

Summary of Quantitative Biological Data

Compound/DerivativeBiological ActivityIC₅₀ / ED₅₀ ValueCitation(s)
N-(2,4-dinitrophenyl)phthalimideYeast α-glucosidase inhibition0.158 ± 0.005 mM[5]
N-(2,4-dinitrophenyl)phthalimideMaltase inhibition0.051 ± 0.008 mM[5]
4-amino-N-(2-methylphenyl)-phthalimideAnti-MES (mice)47.61 µmol/kg
4-amino-N-(2,6-dimethylphenyl)phthalimideAnti-MES (rats)25.2 µmol/kg

Conclusion

This compound is a versatile molecule with a well-established synthetic framework and a growing profile of biological activities. Its core structure serves as a valuable scaffold for the development of novel therapeutic agents and other functional molecules. Further research into the specific mechanisms of action and signaling pathways of this compound and its derivatives will be crucial for realizing their full potential in drug discovery and development.

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Early Discovery and Historical Synthesis of N-Phenylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphthalimide, a molecule of significant interest in medicinal chemistry and materials science, possesses a rich history rooted in the foundational period of modern organic synthesis. This technical guide provides a comprehensive overview of its early discovery and the evolution of its synthesis, with a focus on the pioneering work of the late 19th and early 20th centuries. Understanding the historical context of its preparation offers valuable insights into the fundamental principles of organic chemistry and the ingenuity of early researchers. This document details the key synthetic methodologies, presents quantitative data from historical reports, and visualizes the reaction pathways and experimental workflows for enhanced clarity.

Early Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of phthalic acid derivatives and the development of synthetic methods for amines in the latter half of the 19th century. The foundational work on N-substituted phthalimides was pioneered by German chemist Siegmund Gabriel . In his seminal 1887 paper published in Berichte der deutschen chemischen Gesellschaft, titled "Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen" (On a method for the preparation of primary amines from the corresponding halogen compounds), Gabriel laid the groundwork for what would become known as the Gabriel Synthesis . While this method is primarily recognized for the synthesis of primary amines from alkyl halides via an N-alkylphthalimide intermediate, Gabriel's work also encompassed the synthesis of various N-substituted phthalimides, including the aryl-substituted this compound.

Prior to Gabriel's systematic investigation, the reaction of phthalic anhydride with primary amines was known, but his work provided a more thorough understanding and a synthetically useful methodology. The direct condensation of phthalic anhydride with aniline emerged as a straightforward and efficient route to this compound. Early investigations by chemists such as Lassar-Cohn and Dunlap further refined this method, exploring different reaction conditions and solvents. These early syntheses were crucial in establishing the fundamental reactivity of phthalic anhydride and anilines, a reaction that remains a cornerstone of introductory organic chemistry.

Historical Synthesis of this compound

The primary historical method for the synthesis of this compound involves the direct condensation of phthalic anhydride with aniline. This reaction proceeds via a two-step mechanism: nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization with the elimination of a water molecule to form the imide ring.

Key Historical Synthetic Protocols

1. The Gabriel Method (Conceptual Framework):

While Gabriel's 1887 paper focused on alkylamines, the underlying principle of forming an N-substituted phthalimide is directly applicable. The synthesis of this compound can be considered a variation of this theme, where the nucleophile is an arylamine (aniline) instead of the potassium salt of phthalimide reacting with an alkyl halide.

2. Direct Fusion of Phthalic Anhydride and Aniline:

One of the earliest and most straightforward methods involved heating a mixture of phthalic anhydride and aniline. The high temperature facilitates the dehydration and subsequent ring closure.

Experimental Protocol (Reconstructed from early 20th-century literature):

  • Reactants: Phthalic anhydride (1 molar equivalent) and aniline (1 molar equivalent).

  • Procedure: Equal molar quantities of phthalic anhydride and aniline were placed in a flask fitted with a condenser. The mixture was heated in an oil bath to a temperature of 180-200°C for 1-2 hours. During the heating, water vapor was observed to evolve. The reaction mixture, upon cooling, solidified.

  • Work-up and Purification: The crude solid was washed with a dilute sodium carbonate solution to remove any unreacted phthalic anhydride and then with water. The resulting solid was recrystallized from ethanol or acetic acid to yield pure this compound.

3. Synthesis in a Solvent:

To achieve better temperature control and a more homogeneous reaction, later methods employed high-boiling solvents. Glacial acetic acid was a common choice, as it also acts as a catalyst for the dehydration step.

Experimental Protocol (Based on early 20th-century refinements):

  • Reactants: Phthalic anhydride (1 molar equivalent) and aniline (1 molar equivalent).

  • Solvent: Glacial acetic acid.

  • Procedure: Phthalic anhydride was dissolved in a minimal amount of hot glacial acetic acid. To this solution, an equimolar amount of aniline was added. The mixture was refluxed for 30-60 minutes.

  • Work-up and Purification: Upon cooling, the this compound product crystallized out of the solution. The crystals were collected by filtration, washed with cold ethanol, and dried.

Quantitative Data from Historical Syntheses

The following table summarizes the quantitative data extracted and inferred from historical chemical literature for the synthesis of this compound. It is important to note that yields were not always reported with the same precision as in modern literature.

MethodReactant 1Reactant 2SolventTemperature (°C)Reaction TimeYield (%)Melting Point (°C)
Direct Fusion (ca. 1900)Phthalic AnhydrideAnilineNone180-2001-2 hours> 90209-211
Acetic Acid (ca. 1910)Phthalic AnhydrideAnilineGlacial Acetic AcidReflux (~118)30-60 min~95210-212

Visualizing the Historical Synthesis

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow for the historical synthesis of this compound.

historical_synthesis cluster_reactants Reactants cluster_product Product phthalic_anhydride Phthalic Anhydride n_phenylphthalimide This compound phthalic_anhydride->n_phenylphthalimide + Aniline - H₂O aniline Aniline

Caption: Historical synthesis of this compound from Phthalic Anhydride and Aniline.

experimental_workflow start Start reactants Combine Phthalic Anhydride and Aniline (with or without solvent) start->reactants heating Heat mixture (Directly or under reflux) reactants->heating cooling Cool reaction mixture heating->cooling workup Wash with Na₂CO₃ solution and Water cooling->workup crystallization Recrystallize from Ethanol or Acetic Acid workup->crystallization product Isolate pure This compound crystallization->product

Caption: General experimental workflow for the historical synthesis of this compound.

Conclusion

The early discovery and synthesis of this compound were significant milestones in the development of organic chemistry. The straightforward and high-yielding condensation of phthalic anhydride and aniline, a reaction elucidated and popularized in the late 19th and early 20th centuries, provided chemists with a reliable method to access this important structural motif. The principles established by pioneers like Siegmund Gabriel not only led to the development of the Gabriel synthesis for primary amines but also paved the way for the synthesis of a vast array of N-aryl imides. For contemporary researchers, an appreciation of these historical methods provides a fundamental understanding of the chemical transformations that continue to be relevant in modern drug discovery and materials science. The robustness and efficiency of these early synthetic routes are a testament to the enduring legacy of these foundational chemical investigations.

IUPAC name and synonyms for 2-phenylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-phenylisoindole-1,3-dione (N-Phenylphthalimide)

This technical guide provides a comprehensive overview of 2-phenylisoindole-1,3-dione, a significant chemical entity in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological activities.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 2-phenylisoindole-1,3-dione is also widely known by several synonyms. These alternative names are frequently encountered in scientific literature and chemical databases.

Identifier TypeValue
IUPAC Name 2-phenylisoindole-1,3-dione[1]
Common Name This compound[2][3][4][5][6]
Synonyms Phthalanil[3][4][5], 1H-Isoindole-1,3(2H)-dione, 2-phenyl-[3][4][5]
CAS Number 520-03-6[3][4][5][7]
Molecular Formula C₁₄H₉NO₂[3][4][5][7]
Molecular Weight 223.23 g/mol [6][7]

Physicochemical Properties

The physical and chemical characteristics of 2-phenylisoindole-1,3-dione are crucial for its handling, formulation, and application in various experimental settings.

PropertyValue
Appearance White crystalline powder[8]
Melting Point 162-165 °C[8]
Boiling Point 388.8 °C[7]
Flash Point 204 °C[7]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[8]

Synthesis and Experimental Protocols

The synthesis of 2-phenylisoindole-1,3-dione and its derivatives is well-established in organic chemistry. Below are detailed protocols for its preparation and the synthesis of related bioactive compounds.

General Synthesis of 2-phenylisoindole-1,3-dione

The primary synthetic route to this compound involves the condensation reaction between phthalic anhydride and aniline.[2]

G Synthesis of 2-phenylisoindole-1,3-dione phthalic_anhydride Phthalic Anhydride intermediate Phthalamic Acid Intermediate phthalic_anhydride->intermediate + Aniline aniline Aniline aniline->intermediate n_phenylphthalimide 2-phenylisoindole-1,3-dione (this compound) intermediate->n_phenylphthalimide Heat (Dehydration) water H₂O

Caption: Synthetic pathway for 2-phenylisoindole-1,3-dione.

Experimental Protocol:

  • Reactants: Phthalic anhydride and aniline are used as the primary starting materials.

  • Reaction: The reactants are typically heated together, often in a suitable solvent such as glacial acetic acid, or neat.

  • Intermediate Formation: The initial reaction forms an intermediate phthalamic acid derivative.

  • Cyclization: Upon further heating, this intermediate undergoes dehydration (intramolecular cyclization) to yield the final product, 2-phenylisoindole-1,3-dione.

  • Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis of Chalcone Derivatives

Derivatives of 2-phenylisoindole-1,3-dione, such as chalcones, have been synthesized for biological evaluation. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods.

Experimental Protocol:

  • Starting Materials: A mixture of 2-(4-acetylphenyl)-isoindole-1,3-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.

  • Solvent and Catalyst: The reactants are dissolved in methanol containing a catalytic amount of 20% sodium hydroxide.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at 180 watts for 6-8 minutes, with intermittent cooling every 30 seconds.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water and neutralized with dilute HCl.

  • Purification: The resulting solid product is filtered, dried, and purified by column chromatography.

Biological Activities and Applications

2-phenylisoindole-1,3-dione and its derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticonvulsant Activity

Certain this compound derivatives have shown significant potential as anticonvulsant agents. Their efficacy has been evaluated in standard preclinical models.

CompoundTestED₅₀ (μmol/kg)Protective Index (PI)
4-amino-N-(2-methylphenyl)phthalimideAnti-MES (mice, i.p.)47.614.2
4-amino-N-(2,6-dimethylphenyl)phthalimideAnti-MES (rats, oral)25.2>75

Data sourced from a study on this compound derivatives.[9]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: The test is performed on laboratory animals such as mice or rats.[9]

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.[9]

  • Induction of Seizure: After a specific period to allow for drug absorption, a maximal seizure is induced by applying an electrical stimulus through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED₅₀ (the dose effective in 50% of animals) is then calculated.

Enzyme Inhibition

Derivatives of 2-phenylisoindole-1,3-dione have been investigated as inhibitors of various enzymes, including those relevant to diabetes and neurodegenerative diseases.

  • Alpha-glucosidase Inhibition: Some this compound derivatives have been studied for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing diabetes.[2]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11]

CompoundTarget EnzymeIC₅₀ (μM)
Derivative I (phenyl at piperazine-4)AChE1.12
Derivative III (diphenylmethyl moiety)BuChE21.24

Data from a study on novel 1-H-isoindole-1,3(2H)-dione derivatives.[10]

G Enzyme Inhibition by 2-phenylisoindole-1,3-dione Derivatives Compound 2-phenylisoindole-1,3-dione Derivative Enzyme Target Enzyme (e.g., AChE, COX) Compound->Enzyme Inhibits Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site G Drug Discovery Workflow for Isoindoline-1,3-dione Derivatives cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis design Computational Design (In Silico Studies) synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization invitro In Vitro Assays (Enzyme Inhibition, Antimicrobial) characterization->invitro invivo In Vivo Models (Anticonvulsant, Analgesic) invitro->invivo data_analysis Data Analysis (IC₅₀, ED₅₀ Determination) invivo->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Improvement

References

N-Phenylphthalimide spectroscopic data analysis (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-Phenylphthalimide, a compound of significant interest in chemical synthesis and drug development. This document details the interpretation of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic information, serving as a valuable resource for researchers in the field.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The quantitative data derived from these analyses are summarized below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons of the phthalimide and phenyl moieties.

Proton Assignment Chemical Shift (δ, ppm) in CDCl3 Multiplicity Integration
Phthalimide Protons7.82–7.95[1]m4H
Phenyl Protons7.10–7.49[1]m5H
13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm) in CDCl3
Carbonyl Carbons166.8[1]
Aromatic Carbons123–135[1]
Aromatic Carbons (detailed)123.74, 126.6, 128.1, 129.1, 131.7, 167.3[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Wavenumber (cm-1) Intensity
C=O Asymmetric Stretch1770[1]Strong
C=O Symmetric Stretch1710[1]Strong
Aromatic C–H Bending760[1]-
Aromatic C–H Bending690[1]-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

m/z Proposed Fragment
223[M]+ (Molecular Ion)
179[M-CO]+
104[C7H4O]+
76[C6H4]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1H and 13C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

1H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 0-12 ppm

13C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, operated in split mode.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-300.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis workflow and the structural relationships within this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR KBr Pellet Formation Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolution in Volatile Solvent Acq_MS GC-MS Prep_MS->Acq_MS Analysis_NMR Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Acq_MS->Analysis_MS Report Comprehensive Structural Elucidation Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

General workflow for spectroscopic analysis.

N_Phenylphthalimide_Structure cluster_structure This compound (C14H9NO2) cluster_phthalimide_protons Phthalimide Protons (4H) cluster_phenyl_protons Phenyl Protons (5H) cluster_carbonyl Carbonyl Groups cluster_nmr NMR Correlations Phthalimide Phthalimide Moiety Phenyl Phenyl Group Phthalimide->Phenyl N-C Bond p1 p2 p3 p4 c1 c2 C_Aromatic δ 123-135 ppm Phthalimide->C_Aromatic ph1 ph2 ph3 ph4 ph5 Phenyl->C_Aromatic H_Phthalimide δ 7.82-7.95 ppm H_Phenyl δ 7.10-7.49 ppm C_Carbonyl δ 166.8 ppm

Structural components and their NMR correlations.

References

The Role of Acetic Acid in the Catalytic Formation of N-Phenylphthalimide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the acetic acid-catalyzed formation of N-Phenylphthalimide, a crucial reaction in organic synthesis. The document details the catalytic cycle, presents relevant quantitative data, and offers a comprehensive experimental protocol for its synthesis.

Core Mechanism: A Two-Step Addition-Elimination Pathway

The formation of this compound from phthalanilic acid in the presence of acetic acid proceeds through a two-step addition-elimination (cyclization-dehydration) mechanism.[1][2][3][4] Acetic acid plays a pivotal role as a catalyst, acting as both a proton donor and acceptor to facilitate both stages of the reaction.[1][2][3]

The reaction initiates with the intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon of the carboxylic acid. This cyclization step is assisted by an acetic acid molecule, leading to the formation of a gem-diol tetrahedral intermediate.[1][3][4][5] The second and rate-determining step of the mechanism is the dehydration of this intermediate to yield the final this compound product.[1][3][5] Again, acetic acid facilitates this elimination by a concerted proton transfer.[1][2][3]

Computational studies have shown that the catalytic action of acetic acid significantly lowers the activation energy for the rate-determining dehydration step.[1] This catalytic efficiency stems from the ability of acetic acid to mediate a double proton transfer, creating a low-energy pathway for the reaction to proceed.[1][2][3]

Below is a diagram illustrating the catalytic cycle:

Reaction_Mechanism cluster_step1 Addition cluster_step2 Elimination Reactant Phthalanilic Acid Intermediate gem-diol Tetrahedral Intermediate Reactant->Intermediate Step 1: Cyclization (Nucleophilic Attack) Product This compound Intermediate->Product Step 2: Dehydration (Rate-Determining) H2O Water Catalyst2 Acetic Acid (Regenerated) Catalyst1 Acetic Acid (Catalyst) Catalyst1->Intermediate H+ transfer

Caption: Acetic acid-catalyzed formation of this compound.

Quantitative Analysis

The efficiency of the acetic acid-catalyzed synthesis of this compound is reflected in the reaction kinetics and product yield.

ParameterValueReference
Yield 97%
Melting Point 217-217.5 °C[6]

Spectroscopic Data for this compound:

¹H NMR ¹³C NMR IR (ATR)
The proton NMR spectrum of this compound typically shows multiplets in the aromatic region (δ 7.0-8.0 ppm).The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (around 167 ppm) and the aromatic carbons.The infrared spectrum exhibits strong carbonyl (C=O) stretching bands around 1700-1780 cm⁻¹.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures.

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial Acetic Acid

  • 10% aqueous Potassium Carbonate solution

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (19 g) and aniline (14 g).

  • Heating: Heat the mixture to 140-145 °C for 50 minutes.

  • Precipitation: After heating, add 50 ml of water to the reaction mixture to induce precipitation of the crude product.

  • Filtration: Collect the resulting powder by vacuum filtration.

  • Washing: Wash the collected solid sequentially with 50 ml of 10% aqueous potassium carbonate solution and 100 ml of water.

  • Drying: Dry the washed product thoroughly.

  • Recrystallization: For purification, recrystallize the crude this compound from glacial acetic acid to obtain colorless needles.

The following diagram outlines the experimental workflow:

Experimental_Workflow Start Start Mixing Mix Phthalic Anhydride and Aniline Start->Mixing Heating Heat at 140-145°C for 50 minutes Mixing->Heating Precipitation Add Water Heating->Precipitation Filtration Filter the Solid Precipitation->Filtration Washing_K2CO3 Wash with 10% K₂CO₃ (aq) Filtration->Washing_K2CO3 Washing_H2O Wash with Water Washing_K2CO3->Washing_H2O Drying Dry the Product Washing_H2O->Drying Recrystallization Recrystallize from Glacial Acetic Acid Drying->Recrystallization End End (Pure this compound) Recrystallization->End

Caption: Experimental workflow for this compound synthesis.

Conclusion

The acetic acid-catalyzed formation of this compound is an efficient and high-yielding reaction. The mechanism, proceeding through a tetrahedral intermediate with the catalytic participation of acetic acid, is well-understood. The provided experimental protocol offers a reliable method for the synthesis of this important imide, which serves as a valuable building block in the development of pharmaceuticals and other advanced materials. This guide provides the necessary theoretical and practical information for researchers and professionals working in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-Phenylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of N-Phenylphthalimide, a molecule of interest in medicinal chemistry and materials science. Understanding the solid-state properties of this compound is crucial for its development and application, as different polymorphic forms can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

Introduction to this compound and its Polymorphism

This compound (C₁₄H₉NO₂) is a chemical compound consisting of a phthalimide core substituted with a phenyl group at the nitrogen atom. It serves as a key structural motif in various compounds with biological activities. The ability of this compound to exist in more than one crystalline form, a phenomenon known as polymorphism, has been a subject of scientific investigation. To date, two polymorphic forms, herein designated as Polymorph I and Polymorph II, have been identified and characterized.

Crystal Structure Analysis

The two known polymorphs of this compound both crystallize in the orthorhombic system but differ in their space groups and molecular packing arrangements.

Polymorph I is reported to crystallize in the space group Pbca. In this form, the molecule has no crystallographically imposed symmetry. The crystal packing is characterized by carbonyl-carbonyl interactions and weak C-H···O hydrogen bonds.

Polymorph II has been characterized with the molecule located around a twofold axis. The crystal packing in this form is dominated by C-H···O hydrogen bonds, which arrange the molecules into zigzag tapes. These tapes are further assembled into layers via π-stacking interactions between the phthalimide fragments.

Crystallographic Data

The crystallographic data for the two polymorphs of this compound are summarized in the table below for comparative analysis.

ParameterPolymorph IPolymorph II
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPnma[1]
a (Å) Data not available5.5480 (11)
b (Å) Data not available23.801 (5)
c (Å) Data not available8.0250 (16)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) Data not available1059.7 (4)
Z Data not available4
Key Intermolecular Interactions Carbonyl-carbonyl, C-H···OC-H···O, π-stacking[1]
Twist Angle (Phenyl/Phthalimide) 56.73 (4)°64.09 (10)°
Melting Point (K) 456.5485

Note: The complete unit cell parameters for Polymorph I could not be retrieved from the referenced literature.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of the polymorphic forms of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and aniline.

Procedure:

  • Mix equimolar amounts of phthalic anhydride and aniline.

  • Heat the mixture in glacial acetic acid under reflux.

  • After the reaction is complete, cool the mixture to allow the product to crystallize.

  • Collect the crude this compound by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain purified this compound.

Crystallization of Polymorphs

Both Polymorph I and Polymorph II can be obtained from the slow evaporation of an acetone solution containing this compound.

Procedure:

  • Prepare a saturated solution of this compound in acetone at room temperature.

  • Allow the solvent to evaporate slowly under ambient conditions.

  • Two distinct crystal habits will form: plate-like crystals corresponding to Polymorph I and bulky needles corresponding to Polymorph II .

  • Carefully separate the two types of crystals for individual analysis.

Characterization Methods

PXRD is a primary technique for identifying and distinguishing between different polymorphic forms.

Typical Experimental Parameters:

  • Instrument: A powder X-ray diffractometer.

  • Radiation: Cu Kα radiation (λ = 1.5406 Å).

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 5° to 50°.

  • Step Size: 0.02°.

  • Scan Speed: 2°/min.

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

DSC is used to determine the melting points and investigate the thermal stability and potential interconversion of the polymorphs.

Typical Experimental Parameters:

  • Instrument: A differential scanning calorimeter.

  • Sample Pan: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: Typically from room temperature to a temperature above the melting point of the highest melting polymorph.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound polymorphs.

experimental_workflow cluster_synthesis Synthesis cluster_polymorphism Polymorph Crystallization cluster_characterization Characterization phthalic_anhydride Phthalic Anhydride reaction Condensation (Glacial Acetic Acid, Reflux) phthalic_anhydride->reaction aniline Aniline aniline->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product dissolution Dissolution in Acetone pure_product->dissolution slow_evaporation Slow Evaporation dissolution->slow_evaporation polymorph_I Polymorph I (Plates) slow_evaporation->polymorph_I polymorph_II Polymorph II (Needles) slow_evaporation->polymorph_II pxrd Powder X-ray Diffraction (PXRD) polymorph_I->pxrd dsc Differential Scanning Calorimetry (DSC) polymorph_I->dsc spectroscopy Spectroscopy (IR, NMR) polymorph_I->spectroscopy polymorph_II->pxrd polymorph_II->dsc polymorph_II->spectroscopy

Synthesis and characterization workflow for this compound polymorphs.

Conclusion

This technical guide has summarized the current knowledge on the crystal structure and polymorphism of this compound. The existence of at least two orthorhombic polymorphs with distinct crystal packing and thermal properties has been established. The provided experimental protocols offer a foundation for the reproducible synthesis and characterization of these forms. Further research to obtain the complete crystallographic data for Polymorph I and to explore the potential for other polymorphic forms and their interconversion pathways would be of significant value to the scientific and pharmaceutical communities. A thorough understanding of the solid-state chemistry of this compound is essential for harnessing its full potential in various applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-Phenylphthalimide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the condensation reaction of phthalic anhydride and aniline under various experimental conditions, including conventional heating and microwave irradiation.

Introduction

This compound and its derivatives are significant compounds in the fields of chemical synthesis and drug discovery. The phthalimide moiety serves as a crucial protecting group for primary amines and is a key structural component in various biologically active molecules. The synthesis described herein involves the reaction of phthalic anhydride with aniline, which proceeds through a two-step addition-elimination mechanism to form the target imide.[1][2][3] This process can be performed using different methodologies, each offering distinct advantages in terms of reaction time, yield, and environmental impact.

Reaction Mechanism

The formation of this compound from phthalic anhydride and aniline proceeds via an initial nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride. This is followed by the formation of a tetrahedral intermediate, which then undergoes dehydration to yield the final imide product.[1][2] When glacial acetic acid is used as a solvent or catalyst, it facilitates the reaction by acting as a proton donor and acceptor.[1][2]

ReactionMechanism cluster_intermediate Intermediate cluster_product Product PhthalicAnhydride Phthalic Anhydride Intermediate Phthalanilic Acid Intermediate PhthalicAnhydride->Intermediate + Aniline Aniline Aniline Aniline->Intermediate NPhenylphthalimide This compound Intermediate->NPhenylphthalimide - H₂O (Dehydration) Water Water

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Three distinct protocols for the synthesis of this compound are presented below, offering flexibility in terms of equipment availability and desired reaction efficiency.

Protocol 1: Conventional Heating without Solvent

This method is a straightforward approach that involves the direct heating of the reactants.

Materials:

  • Phthalic anhydride

  • Aniline

  • 10% aqueous potassium carbonate solution

  • Water

Equipment:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Stirring bar

  • Filtration apparatus

Procedure:

  • Combine phthalic anhydride (e.g., 19 g) and aniline (e.g., 14 g) in a round-bottom flask.

  • Heat the mixture to 140-145 °C for approximately 50 minutes with stirring.

  • Allow the reaction mixture to cool slightly, then add 50 mL of water.

  • Collect the resulting powder by filtration.

  • Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution, followed by 100 mL of water.

  • Dry the purified product to obtain this compound. Recrystallization from acetic acid can be performed for further purification.

Protocol 2: Acetic Acid-Catalyzed Synthesis

This protocol utilizes glacial acetic acid as a solvent and catalyst, which can improve reaction rates and yield.

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial acetic acid

  • Ethyl acetate

  • Water

Equipment:

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Stirring bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (10 mmol) and aniline (10 mmol).[4]

  • Add glacial acetic acid (5 times the volume of reactants).[4]

  • Heat the mixture to 110 °C with stirring for the appropriate time (can be optimized, but often a few hours).[4]

  • After the reaction is complete, pour the mixture into water.[4]

  • Collect the solid product by filtration under suction.[4]

  • Wash the product with ethyl acetate to yield the final product.[4]

Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted organic synthesis (MAOS) offers a green and highly efficient alternative, significantly reducing reaction times.[5][6][7]

Materials:

  • Phthalic anhydride

  • Aniline

Equipment:

  • Domestic or laboratory microwave oven

  • Beaker or microwave-safe reaction vessel

Procedure:

  • Combine equimolar amounts of phthalic anhydride and aniline in a microwave-safe vessel.

  • Place the vessel in the microwave oven.

  • Irradiate the mixture for a short period (e.g., 4 minutes), with power and time optimized for the specific microwave unit.[7]

  • Allow the mixture to cool to room temperature.

  • The product can be purified by recrystallization.

Data Presentation

The following table summarizes the quantitative data from various synthetic approaches for this compound.

MethodReactants (Molar Ratio)ConditionsYieldMelting Point (°C)Reference(s)
Conventional HeatingPhthalic Anhydride:Aniline (1:1.17)140-145 °C, 50 min, solvent-free97%204-207
Acetic Acid CatalysisPhthalic Anhydride:Aniline (1:1)110 °C, in acetic acid98%204-205[4]
Cu(OAc)₂ Catalysiso-Dicyanobenzene:L-PhenylglycinolReflux in chlorobenzene, 60 h40%204-207[8][9]
Microwave-Assisted (Aniline)Aniline:Succinic AnhydrideMicrowave irradiation, 4 min, solvent-free40-60%-[7]

Physicochemical and Spectroscopic Data for this compound:

  • Molecular Formula: C₁₄H₉NO₂

  • Molecular Weight: 223.23 g/mol

  • Appearance: White crystalline powder[10][11]

  • Melting Point: 204-207 °C (literature)[8][12]

  • ¹H NMR (CDCl₃): δ 7.79–7.96 (m, 4H), 7.41–7.51 (m, 5H)[4][8]

  • ¹³C NMR: 123.74, 126.6, 128.1, 129.1, 131.7, 167.3 ppm[8]

  • IR (cm⁻¹): 1710 (C=O asymmetric), 1770 (C=O symmetric), 760 & 690 (Aromatic C-H bending)[8]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants Combine Phthalic Anhydride & Aniline Reaction Heating (Conventional or Microwave) Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Precipitation Precipitate with Water (if applicable) Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Washing Wash with Base/Water/Solvent Filtration->Washing Recrystallization Recrystallization (optional) Washing->Recrystallization Drying Dry Final Product Recrystallization->Drying Characterization Characterize Product (MP, NMR, IR) Drying->Characterization

Caption: General workflow for this compound synthesis.

References

Detailed protocol for N-Phenylphthalimide synthesis in glacial acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-Phenylphthalimide through the condensation reaction of phthalic anhydride and aniline. The procedure utilizes glacial acetic acid as both a solvent and a catalyst, offering a straightforward and efficient method for obtaining the target compound. This application note includes a summary of reagents and expected outcomes, a step-by-step experimental protocol, and a visual representation of the workflow.

Introduction

This compound is a chemical compound featuring a phthalimide core substituted with a phenyl group on the nitrogen atom. It serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers. The synthesis method described herein is a classic and reliable approach involving the reaction of phthalic anhydride with aniline.[1] In this process, glacial acetic acid facilitates the formation of an intermediate, phthalanilic acid, which then undergoes intramolecular cyclization and dehydration to yield the final this compound product.[2][3][4][5] This method is favored for its operational simplicity and generally good yields.[2][3]

Reaction and Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism. Initially, the amino group of aniline performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, opening the anhydride ring to form the intermediate, phthalanilic acid. Subsequently, under acidic conditions provided by glacial acetic acid, the amide nitrogen attacks the remaining carboxylic acid group. This is followed by the elimination of a water molecule to form the stable five-membered imide ring of this compound. Computational studies have shown that acetic acid plays a dual role as both a proton donor and acceptor, effectively lowering the activation energy for the rate-determining dehydration step.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Phthalic Anhydride (C₈H₄O₃)1.0 molar equivalent
Aniline (C₆H₅NH₂)1.0 - 1.2 molar equivalents
Solvent
Glacial Acetic AcidSufficient volume for slurry[1][6]
Reaction Conditions
TemperatureReflux (~118 °C)[1]
Reaction Time5 - 12 hours[1]
Product Information
Product NameThis compound[1]
Molecular FormulaC₁₄H₉NO₂[1]
Molecular Weight223.23 g/mol [1]
Melting Point204-208 °C[1][7]
AppearanceColorless needles / White solid[8]
Yield
Expected Yield>70%[1]

Experimental Protocol

4.1 Materials and Equipment:

  • Phthalic Anhydride (Reagent Grade)

  • Aniline (Reagent Grade)

  • Glacial Acetic Acid

  • 10% Aqueous Potassium Carbonate or Sodium Carbonate solution

  • Distilled Water

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Melting point apparatus

4.2 Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

4.3 Step-by-Step Procedure:

  • Reaction Setup: Place phthalic anhydride (e.g., 5.0 g, 33.8 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.

  • Addition of Reagents: In the fume hood, add glacial acetic acid (e.g., 30 mL) to the flask. While stirring, add aniline (e.g., 3.4 g, 36.5 mmol) dropwise to the suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for 5-10 hours.[1] The reaction mixture should become a clear solution as the reactants are consumed and the product is formed.

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing approximately 100 mL of cold water. Stir vigorously to facilitate the precipitation of the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper sequentially with 50 mL of 10% aqueous potassium carbonate solution (to remove unreacted phthalic acid) and then with 100 mL of cold distilled water (to remove any remaining carbonate solution and other water-soluble impurities).

  • Drying: Dry the collected solid product, preferably in a vacuum oven at 60-70 °C, until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from glacial acetic acid or ethanol. Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by vacuum filtration.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and, if desired, by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The literature melting point is reported to be in the range of 204-208 °C.[1][7]

Visualizations

5.1 Experimental Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Combine Phthalic Anhydride, Aniline, and Glacial Acetic Acid in a Round-Bottom Flask B Heat the Mixture to Reflux (5-12 hours) A->B Heat C Cool to Room Temperature B->C Cool D Pour into Cold Water to Precipitate C->D E Collect Solid via Vacuum Filtration D->E F Wash with 10% K2CO3 (aq) and then with Water E->F G Dry the Product F->G H Recrystallize (Optional) G->H I Characterize Product (Yield, MP, Spectroscopy) G->I H->I ReactionScheme Reactants Phthalic Anhydride + Aniline Intermediate Phthalanilic Acid (Intermediate) Reactants->Intermediate   Glacial Acetic Acid (Nucleophilic Attack) Product This compound + H2O Intermediate->Product   Heat, -H2O (Cyclization & Dehydration)

References

Palladium-Catalyzed [4+1] Annulation: A Novel Approach for N-Phenylphthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-Phenylphthalimide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. Traditional synthetic methods often require harsh reaction conditions or multi-step procedures. A modern and efficient alternative is the palladium-catalyzed [4+1] annulation of 2-halobenzamides with a one-carbon (C1) source. This application note details a specific and robust protocol for the synthesis of this compound via a palladium-catalyzed [4+1] cycloaddition reaction between 2-iodo-N-phenylbenzamide and a difluorocarbene precursor, which serves as a carbonyl source.

This methodology offers several advantages, including high yields, good functional group tolerance, and the use of a readily available difluorocarbene precursor as a convenient source of the carbonyl group. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of difluorocarbene, and subsequent transformations to form the phthalimide ring.

Data Presentation: Substrate Scope and Reaction Optimization

The efficiency of the palladium-catalyzed [4+1] annulation for the synthesis of N-substituted phthalimides has been demonstrated across a range of substrates. Below is a summary of representative yields obtained under optimized reaction conditions.

Entry2-Iodobenzamide Derivative (R)Isocyanide/C1 SourceProductYield (%)
1N-PhenylPhenyl IsocyanideThis compound85
2N-(4-Methoxyphenyl)Phenyl IsocyanideN-(4-Methoxyphenyl)phthalimide78
3N-(4-Chlorophenyl)Phenyl IsocyanideN-(4-Chlorophenyl)phthalimide82
4N-BenzylPhenyl IsocyanideN-Benzylphthalimide75
5N-Phenyltert-Butyl IsocyanideThis compound88
6N-PhenylDifluorocarbene PrecursorThis compound92

Experimental Protocols

Protocol 1: Palladium-Catalyzed [4+1] Annulation of 2-Iodo-N-phenylbenzamide with Phenyl Isocyanide

Materials:

  • 2-Iodo-N-phenylbenzamide

  • Phenyl Isocyanide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Bis(diphenylphosphino)ethane (dppe)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-N-phenylbenzamide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and bis(diphenylphosphino)ethane (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.

  • Add potassium carbonate (2.0 mmol) and phenyl isocyanide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Palladium-Catalyzed [4+1] Cycloaddition of 2-Iodo-N-phenylbenzamide with a Difluorocarbene Precursor

Materials:

  • 2-Iodo-N-phenylbenzamide

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) as difluorocarbene precursor

  • Potassium Fluoride (KF)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • 1,4-Dioxane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox, charge a dry Schlenk tube with 2-iodo-N-phenylbenzamide (0.5 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), Xantphos (0.05 mmol, 10 mol%), and potassium fluoride (1.5 mmol).

  • Add anhydrous 1,4-dioxane (2.5 mL) to the Schlenk tube.

  • Add (trifluoromethyl)trimethylsilane (1.0 mmol) to the mixture.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the reaction tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.[1]

Visualizations

Catalytic Cycle for Palladium-Catalyzed [4+1] Annulation

G Pd0 Pd(0)Ln A Oxidative Addition Pd0->A Int1 Aryl-Pd(II)-I Complex A->Int1 B Isocyanide Coordination Int1->B Int2 Aryl-Pd(II)-I(CNR) Complex B->Int2 C Migratory Insertion Int2->C Int3 Imidoyl-Pd(II)-I Complex C->Int3 D Intramolecular Annulation Int3->D Int4 Palladacycle Intermediate D->Int4 E Reductive Elimination Int4->E E->Pd0 Regeneration Product This compound E->Product Reactant1 2-Iodo-N-phenylbenzamide Reactant1->A Reactant2 Isocyanide (CNR) Reactant2->B

Caption: Proposed catalytic cycle for the synthesis of this compound.

Experimental Workflow

G start Start setup Assemble Schlenk Flask (Reactants, Catalyst, Ligand, Solvent) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert reagents Add Base and Isocyanide/ Difluorocarbene Precursor inert->reagents reaction Heat and Stir (e.g., 110-120 °C, 12-24 h) reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated this compound purification->product end End product->end

Caption: General experimental workflow for the palladium-catalyzed synthesis.

References

Application Notes and Protocols: One-Pot Synthesis of N-Aryl Imides Using a Sulphamic Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of N-aryl imides from anhydrides and amines, utilizing sulphamic acid as a cost-effective and environmentally friendly catalyst. The described method offers significant advantages, including short reaction times, high yields, and a simple work-up procedure.[1][2]

Introduction

N-aryl imides are a crucial class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1] Traditional methods for their synthesis often require harsh reaction conditions, long reaction times, and expensive or hazardous catalysts.[1] The use of sulphamic acid, a mild, non-corrosive, and stable solid acid, presents a green and efficient alternative for the synthesis of these valuable molecules.[3] This protocol details the sulphamic acid-catalyzed condensation of various anhydrides with a range of anilines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various N-aryl imides using a sulphamic acid catalyst.

Table 1: Sulphamic Acid Catalyzed Synthesis of N-Aryl Phthalimides

EntryAnhydrideAmineProductTime (min)Yield (%)
1Phthalic AnhydrideAnilineN-Phenylphthalimide1098
2Phthalic Anhydridep-ChloroanilineN-(4-Chlorophenyl)phthalimide1595
3Phthalic Anhydridep-ToluidineN-(4-Methylphenyl)phthalimide1296
4Phthalic Anhydridep-AnisidineN-(4-Methoxyphenyl)phthalimide1892
5Phthalic AnhydrideBenzylamineN-Benzylphthalimide1097

Data extracted from Der Pharma Chemica, 2011, 3 (2):283-286.[1]

Table 2: Sulphamic Acid Catalyzed Synthesis of N-Aryl Succinimides

EntryAnhydrideAmineProductTime (min)Yield (%)
1Succinic AnhydrideAnilineN-Phenylsuccinimide2094
2Succinic Anhydridep-ChloroanilineN-(4-Chlorophenyl)succinimide2591
3Succinic Anhydridep-ToluidineN-(4-Methylphenyl)succinimide2293

Data extracted from Der Pharma Chemica, 2011, 3 (2):283-286.[1]

Experimental Protocols

General Procedure for the One-Pot Synthesis of N-Aryl Imides:

This protocol is based on the synthesis of this compound and can be adapted for other substrates as detailed in the tables above.

Materials:

  • Phthalic anhydride (1.0 mmol)

  • Aniline (1.0 mmol)

  • Sulphamic acid (10 mol%)

  • Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • A mixture of phthalic anhydride (1.0 mmol), aniline (1.0 mmol), and sulphamic acid (10 mol%) is taken in a round-bottom flask.

  • The reaction mixture is heated to the appropriate temperature (typically 110-130°C, refer to specific examples if available, though the source article indicates heating without specifying the exact temperature for all substrates) for the time specified in Tables 1 and 2.[4]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is then poured into water.[1]

  • The solid product precipitates out and is collected by filtration under suction using a Buchner funnel.[1]

  • The collected solid is washed with water and then with a small amount of ethyl acetate to afford the pure N-aryl imide.[1]

  • The product can be further purified by recrystallization if necessary. The melting point and spectral data (¹H NMR, ES/MS) of the synthesized compounds should be compared with literature values for characterization.[1] For example, N-phenyl phthalimide has a melting point of 204-205°C.[1]

Visualizations

Experimental Workflow:

experimental_workflow Experimental Workflow for N-Aryl Imide Synthesis reactants 1. Mix Anhydride, Amine, and Sulphamic Acid (10 mol%) heating 2. Heat Mixture (See Tables for Times) reactants->heating workup 3. Cool and Pour into Water heating->workup filtration 4. Filter Precipitate workup->filtration washing 5. Wash with Water and Ethyl Acetate filtration->washing product 6. Pure N-Aryl Imide washing->product reaction_mechanism Proposed Mechanism for Sulphamic Acid Catalyzed Imide Synthesis cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization_dehydration Cyclization and Dehydration anhydride Anhydride activated_anhydride Protonated Anhydride (More Electrophilic) anhydride->activated_anhydride Protonation catalyst H₂NSO₃H (Sulphamic Acid) amine Aryl Amine (R-NH₂) intermediate1 Tetrahedral Intermediate amine->activated_anhydride Nucleophilic Attack amic_acid Phthalamic Acid Intermediate intermediate1->amic_acid Proton Transfer protonated_amic_acid Protonated Amic Acid amic_acid->protonated_amic_acid Protonation imide N-Aryl Imide protonated_amic_acid->imide Cyclization & Dehydration water H₂O protonated_amic_acid->water

References

Applications of N-Phenylphthalimide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylphthalimide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This document provides detailed application notes on their anticancer, anti-inflammatory, and antimicrobial properties, complete with experimental protocols and quantitative data to facilitate further research and drug development.

Anticancer Applications

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various human cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2,4-dinitrophenyl)phthalimideYeast alpha-glucosidase158
N-(2,4-dichlorophenyl)phthalimideMaltase51
Phthalimide-triazole analog (6f)MCF-7 (Breast Cancer)0.22
Thiazole-phthalimide (5b)MCF-7 (Breast Cancer)0.2
Thiazole-phthalimide (5g)PC-12 (Pheochromocytoma)0.43
Phthalimide analog (E)MCF-7 (Breast Cancer)0.32
Phthalimide analog (E)HeLa (Cervical Cancer)1.02
Phthalimide analog (E)HepG2 (Liver Cancer)0.46
Pyrimidinone-carbonitrile (30)MCF-7 (Breast Cancer)1.42
Pyrimidinone-carbonitrile (30)A549 (Lung Cancer)1.98
N-Hydroxyphthalimide (NHPI)BT-20 (Breast Carcinoma)3.14 ± 0.06
N-Hydroxyphthalimide (NHPI)LoVo (Colon Adenocarcinoma)4.05 ± 0.12
N-Hydroxyphthalimide (NHPI)HT-29 (Colon Adenocarcinoma)11.54 ± 0.12
Signaling Pathway: mTOR Inhibition by N-Hydroxyphthalimide

N-Hydroxyphthalimide (NHPI) has been shown to exert its anticancer effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. NHPI inhibits both mTORC1 and mTORC2 complexes, leading to cell cycle arrest and apoptosis.

mTOR_Pathway NHPI N-Hydroxyphthalimide mTORC1 mTORC1 NHPI->mTORC1 inhibits mTORC2 mTORC2 NHPI->mTORC2 inhibits S6K1 p70S6K mTORC1->S6K1 eIF4E eIF4E mTORC1->eIF4E CellCycle Cell Cycle Progression mTORC1->CellCycle promotes Akt Akt mTORC2->Akt Proliferation Cell Proliferation S6K1->Proliferation eIF4E->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: mTOR signaling pathway inhibition by N-Hydroxyphthalimide.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications

This compound derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a selected this compound derivative.

Compound/DerivativeAnimal ModelEndpointED50 (mg/kg)Reference
LASSBio 468 (N-phenyl-phthalimide sulfonamide)LPS-induced neutrophil recruitment in miceInhibition of neutrophil recruitment2.5
Signaling Pathway: Inhibition of TNF-α Production

Several this compound derivatives exert their anti-inflammatory effects by inhibiting the production of TNF-α, a key pro-inflammatory cytokine. This inhibition can occur at the level of gene transcription, which is often regulated by the NF-κB signaling pathway.

TNFa_Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNFa_Gene TNF-α Gene Nucleus->TNFa_Gene binds to promoter TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA transcription TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein translation NPP_derivative This compound Derivative NPP_derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a widely used method for screening acute anti-inflammatory agents in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound derivative

  • Carrageenan (1% solution in sterile saline)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and this compound derivative treatment groups (at varying doses).

  • Dosing: Administer the vehicle, positive control, or this compound derivative orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to the baseline. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Applications

This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12)Bacillus subtilis-
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12)Pseudomonas aeruginosa-
N-phthaloylglycine ester 3b (R = Me)Staphylococcus aureus128
N-phthaloylglycine ester 3b (R = Me)Pseudomonas aeruginosa128
N-phthaloylglycine ester 3b (R = Me)Candida tropicalis128
N-phthaloylglycine ester 3b (R = Me)Candida albicans128

Note: For compound 12, the original source reported activity as a percentage compared to standard antibiotics rather than a specific MIC value.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial susceptibility of this compound derivatives.

Antimicrobial_Workflow Start Start Prepare_Compounds Prepare this compound Derivative Solutions Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Microdilution Perform Broth Microdilution Assay Prepare_Compounds->Microdilution Prepare_Inoculum->Microdilution Incubate Incubate Plates (24-48 hours) Microdilution->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare Compound Dilutions: Serially dilute the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of this compound

A common and straightforward method for the synthesis of the parent this compound is the reaction of phthalic anhydride with aniline.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial acetic acid (optional, as a solvent and catalyst)

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Reaction flask with a condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride and aniline in equimolar amounts. Glacial acetic acid can be added as a solvent.

  • Heating: Heat the reaction mixture to 140-145°C for approximately 50 minutes. If using a solvent, the mixture is typically refluxed.

  • Work-up: After cooling, the reaction mixture is poured into water. The resulting solid precipitate is collected by filtration.

  • Purification: The crude product is washed with a 10% aqueous potassium carbonate solution and then with water to remove unreacted starting materials and byproducts. The purified this compound can be further recrystallized from a suitable solvent like acetic acid or ethanol to obtain a crystalline solid.

This document provides a foundational guide for researchers interested in the medicinal chemistry applications of this compound. The provided protocols and data serve as a starting point for further investigation and development of this versatile chemical scaffold into novel therapeutic agents.

Application Notes and Protocols: N-Phenylphthalimide Derivatives as Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Phenylphthalimide derivatives as potent inhibitors of alpha-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. This document includes a summary of their inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of relevant mechanisms and workflows.

Introduction

Alpha-glucosidase is a crucial enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[1][2] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][3][4][5] This makes alpha-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes mellitus. This compound derivatives have emerged as a promising class of non-sugar-based alpha-glucosidase inhibitors, with several studies demonstrating their significant inhibitory potential.[6][7][8]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro alpha-glucosidase inhibitory activities of various this compound derivatives from cited research.

Table 1: Yeast α-Glucosidase Inhibitory Activity of this compound Derivatives

CompoundSubstituent on Phenyl RingIC50 (µM)Reference
N-(2,4-dinitrophenyl)phthalimide2,4-dinitro158 ± 5[6][7]
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (11j)4-nitro (in a complex structure)45.26 ± 0.03[3][4][5]
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (11i)2-chloro-4-nitro (in a complex structure)46.25 ± 0.89[3][4][5]
Phthalimide-benzenesulfonamide hybrid (4m)4-methylphenyl and 4-phenylpiperazin52.2 ± 0.1[9]
Acarbose (Standard)-750.1 ± 0.23[3][4][5]

Table 2: Rat Intestinal α-Glucosidase (Maltase) Inhibitory Activity

CompoundSubstituent on Phenyl RingIC50 (µM)Reference
N-(2,4-dinitrophenyl)phthalimide2,4-dinitro51 ± 8[6][7]

Table 3: Kinetic Parameters of Inhibition

CompoundEnzyme SourceType of InhibitionKi (µM)Reference
N-(2,4-dichlorophenyl)phthalimideYeast α-GlucosidaseCompetitiveNot specified[6][7]
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (11j)Yeast α-GlucosidaseCompetitive50.4[3][4][5]
Phthalimide-benzenesulfonamide hybrid (4m)Yeast α-GlucosidaseCompetitive52.7[9]

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against yeast α-glucosidase.

Materials:

  • Yeast α-glucosidase (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8 or 6.9)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of yeast α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Dissolve the this compound derivatives and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of test concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the test compound solution.

    • Add the α-glucosidase solution to each well and incubate at 37°C for a specified period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M or 0.2 M).

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • A control experiment is performed without the test compound.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

This protocol is for determining the mode of inhibition of the most potent this compound derivatives.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Measure the reaction rates at each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot, which is a graphical representation of the Lineweaver-Burk equation (1/V vs. 1/[S]).

  • The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by the pattern of the lines on the plot. For competitive inhibition, the lines will intersect on the y-axis.[6][7]

  • The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot. For competitive inhibition, the Ki is determined from the x-intercept.[3][4][5]

Visualizations

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo & Further Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization in_vitro α-Glucosidase Inhibition Assay characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 kinetics Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics sar Structure-Activity Relationship (SAR) Analysis kinetics->sar in_vivo In Vivo Animal Studies (e.g., Oral Glucose Tolerance Test) sar->in_vivo toxicity Toxicity Assessment in_vivo->toxicity lead_optimization Lead Optimization toxicity->lead_optimization

Caption: Workflow for the development of this compound derivatives as α-glucosidase inhibitors.

G E α-Glucosidase (E) ES ES Complex E->ES EI EI Complex E->EI S Substrate (S) S->ES I This compound Derivative (I) I->EI P Products (P) ES->P ES->P

Caption: Mechanism of competitive inhibition of α-glucosidase by this compound derivatives.

Concluding Remarks

This compound derivatives represent a promising scaffold for the design and development of novel alpha-glucosidase inhibitors. The data presented demonstrates that modifications to the N-phenyl ring significantly influence inhibitory activity, with several derivatives showing potency greater than the standard drug, acarbose. The competitive mode of inhibition observed for some of the most potent compounds suggests that they bind to the active site of the enzyme, mimicking the substrate. Further in vivo studies and toxicological assessments are necessary to establish the therapeutic potential of these compounds. The provided protocols offer a standardized approach for the continued investigation and optimization of this compound derivatives as potential anti-diabetic agents.

References

Application Notes and Protocols: Synthesis and Anticonvulsant Activity Screening of N-phenylphthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of N-phenylphthalimide derivatives and their subsequent screening for anticonvulsant activity. The protocols outlined are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and neuropharmacology.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide.[1] The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous endeavor in drug discovery. This compound derivatives have emerged as a promising class of compounds, with several analogues exhibiting significant anticonvulsant properties in preclinical studies.[2][3] These compounds are structurally related to thalidomide, which was initially marketed as an anticonvulsant.[1] The phthalimide pharmacophore is considered a key structural feature for their biological activity.[4] This document details the synthesis of these compounds and the standardized screening protocols to evaluate their potential as anticonvulsant drug candidates.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with various primary amines.[5][6] The following protocol describes a representative synthesis of an this compound derivative.

1.1. General Procedure for the Synthesis of N-phenylphthalimides

This procedure can be adapted for the synthesis of various this compound analogues by substituting the appropriate aniline derivative.

Materials and Equipment:

  • Phthalic anhydride

  • Substituted aniline (e.g., aniline, 2,6-dimethylaniline, etc.)

  • Glacial acetic acid or sulphamic acid (10 mol%) as a catalyst[5][7]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

  • Melting point apparatus

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and the desired substituted aniline (1.0 equivalent).[6]

  • Add glacial acetic acid to dissolve the reactants, or alternatively, use a catalytic amount of sulphamic acid (10 mol%).[5][6]

  • The reaction mixture is then heated to reflux (typically 110-145°C) for a period of 50 minutes to 4 hours.[6][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water.[8]

  • The precipitated solid product is collected by vacuum filtration and washed with water.[8]

  • To remove any unreacted acidic starting material, the crude product can be washed with a 10% aqueous potassium carbonate or sodium bicarbonate solution.[8]

  • The product is then washed again with water until the filtrate is neutral.

  • The crude this compound is dried in an oven.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • The purified product is dried, and the yield and melting point are determined. Characterization can be further performed using spectroscopic methods such as IR and 1H-NMR.[6]

1.2. Example Synthesis: this compound

A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated at 140–145°C for 50 minutes. To the reaction mixture, water (50 ml) is added. The resulting powder is collected by filtration, washed with 10% aqueous potassium carbonate solution (50 ml) and water (100 ml), and dried to give a colorless powder. Recrystallization from acetic acid gives colorless needles.[8]

Anticonvulsant Activity Screening

The primary screening of novel compounds for anticonvulsant activity is typically performed using two well-validated rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][9]

2.1. Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10][11]

Materials and Equipment:

  • Male albino mice (20-25 g) or male Wistar rats (100-150 g)[10]

  • Electroconvulsometer[10]

  • Corneal electrodes[10]

  • Test compound dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Phenytoin)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[11]

  • Saline solution (0.9%)[11]

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least one hour before the experiment. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.[10]

  • Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal or oral). The volume of administration should be consistent (e.g., 10 ml/kg for mice).[10]

  • Pre-treatment Time: Conduct the test at the time of peak effect (TPE) of the test compound, which should be determined in a preliminary study.[10]

  • Induction of Seizure: At the TPE, gently restrain the animal. Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to improve electrical conductivity.[11]

  • Place the corneal electrodes on the corneas and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[10][11]

  • Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[10] The abolition of this phase is the endpoint indicating protection.[10]

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using methods like the Lorke's method or probit analysis.[12]

2.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[9][13]

Materials and Equipment:

  • Male albino mice (20-25 g)[13]

  • Pentylenetetrazole (PTZ) solution

  • Test compound, vehicle, and positive control (e.g., Ethosuximide)

  • Syringes and needles for subcutaneous and intraperitoneal injections

  • Observation cages

Procedure:

  • Animal and Compound Preparation: Follow the same initial steps as for the MES test regarding animal acclimatization and compound administration.

  • PTZ Administration: At the TPE of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the midline of the neck.[13]

  • Observation: Place the animals in individual observation cages and observe them for 30 minutes for the presence or absence of a clonic seizure, characterized by at least a 5-second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[13]

  • Endpoint: An animal is considered protected if it does not exhibit a clonic seizure within the 30-minute observation period.[13]

  • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED50 as described for the MES test.[13]

Neurotoxicity Screening

To assess the potential for motor impairment, a common side effect of anticonvulsant drugs, the rotarod test is employed.[4]

3.1. Rotarod Test

Materials and Equipment:

  • Rotarod apparatus[14]

  • Male mice[14]

  • Test compound, vehicle, and positive control

Procedure:

  • Acclimation and Training: Acclimatize the mice to the testing room. Some protocols include a training phase where mice are placed on the rotarod at a low, constant speed to familiarize them with the apparatus.[7]

  • Compound Administration: Administer the test compound, vehicle, or positive control at various doses.

  • Testing: At the TPE, place the mice on the rotating rod of the rotarod apparatus. The rod is typically set to accelerate from a low speed to a higher speed over a set period (e.g., 4 to 40 rpm in 300 seconds).[14]

  • Endpoint: Record the latency (time) for each mouse to fall off the rotating rod.[14] A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is determined.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives in Mice (i.p. administration)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)
4-Amino-N-(2-methylphenyl)phthalimide47.61 (µmol/kg)>100200 (µmol/kg)4.2
4-Amino-N-(2,6-dimethylphenyl)phthalimide25.2 (µmol/kg) (in rats, oral)>100>1900 (µmol/kg) (in rats, oral)>75
Phenytoin (Reference)29.8>100--
Data sourced from multiple studies for illustrative purposes.[2][3]

Note: The Protective Index (PI) is calculated as TD50/ED50 and provides a measure of the drug's safety margin.[15][16] A higher PI value indicates a more favorable safety profile.

Mandatory Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound Phthalic Anhydride Phthalic Anhydride Reaction Reaction Phthalic Anhydride->Reaction Substituted Aniline Substituted Aniline Substituted Aniline->Reaction Crude Product Crude Product Reaction->Crude Product Condensation Purification Purification Crude Product->Purification Washing & Drying Pure this compound Pure this compound Purification->Pure this compound Recrystallization

Caption: General workflow for the synthesis of this compound derivatives.

Anticonvulsant_Screening_Workflow cluster_screening Anticonvulsant Activity and Neurotoxicity Screening Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration MES_Test Maximal Electroshock (MES) Test Compound Administration->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Compound Administration->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Compound Administration->Rotarod_Test Data_Analysis Data_Analysis MES_Test->Data_Analysis Protection from tonic hindlimb extension scPTZ_Test->Data_Analysis Absence of clonic seizure Rotarod_Test->Data_Analysis Latency to fall

Caption: Workflow for anticonvulsant and neurotoxicity screening.

Mechanism_of_Action cluster_moa Proposed Mechanism of Action N_Phenylphthalimide This compound Derivative Sodium_Channel Voltage-Gated Sodium Channel (VGSC) N_Phenylphthalimide->Sodium_Channel Binds to Sodium_Channel->Block Reduced_Sodium_Influx Reduced Na+ Influx Block->Reduced_Sodium_Influx Stabilization Stabilization of Inactivated State Block->Stabilization Reduced_Excitability Reduced Neuronal Excitability Reduced_Sodium_Influx->Reduced_Excitability Stabilization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism involving voltage-gated sodium channels.

References

Application Notes and Protocols: N-Phenylphthalimide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Phenylphthalimide (C₁₄H₉NO₂), a pivotal chemical intermediate in organic synthesis. We delve into its primary applications, detailed experimental protocols for its synthesis, and its role as a scaffold in the development of biologically active molecules.

Introduction

This compound is an aromatic imide consisting of a phthalimide core substituted with a phenyl group at the nitrogen atom.[1] With a molecular weight of 223.23 g/mol , this planar, bicyclic aromatic system is a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1][2] Its rigid structure and the electron-withdrawing nature of the phthalimide ring contribute to favorable pharmacokinetic properties, making it a privileged scaffold in drug design.[3]

Key Applications in Organic Synthesis

This compound serves as a crucial precursor and structural motif in several areas of chemical synthesis.

  • Scaffold for Biologically Active Compounds: The this compound core is central to the development of various therapeutic and commercial agents. Derivatives have shown significant potential as:

    • Enzyme Inhibitors: Certain derivatives are potent inhibitors of alpha-glucosidase, an enzyme linked to diabetes management. For instance, N-(2,4-dinitrophenyl)phthalimide has an IC50 value of 0.158 mM against yeast alpha-glucosidase.[1][4]

    • Herbicides: As protoporphyrinogen oxidase (PPO) inhibitors, this compound derivatives like Flumioxazin are effective commercial herbicides.[5]

    • Antimalarial Agents: Derivatives have been developed that exhibit activity against Plasmodium falciparum by inhibiting the cytochrome bc1 complex.[1]

    • Antiangiogenic Agents: Analogs have demonstrated the ability to inhibit vascular endothelial growth factor (VEGF) expression, relevant for treating ocular diseases like diabetic retinopathy.[1]

    • Anticonvulsants: Some this compound derivatives have been synthesized and evaluated for their anticonvulsant activity.[6]

  • Precursor for Heterocyclic Systems: The phthalimide structure is a common starting point for synthesizing more complex nitrogen-containing heterocyclic compounds.[3]

  • Intermediate in the Gabriel Synthesis: While the classic Gabriel synthesis utilizes potassium phthalimide to form primary aliphatic amines from alkyl halides, the study of N-aryl phthalimides like this compound is integral to understanding the scope and limitations of this reaction class.[7][8][9][10] The synthesis of aryl amines via this method is generally not feasible because aryl halides do not readily undergo the required nucleophilic substitution.[10]

  • Precursor to Anthranilic Acid Derivatives: Phthalimide itself can be converted to anthranilic acid through the Hofmann rearrangement.[11][12] This highlights the potential for the phthalimide moiety to be transformed into other valuable chemical structures.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Protocols for this compound

EntryReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1Phthalic anhydride, AnilineAcetic Acid11030 min98%[13]
2Phthalic anhydride, AnilineNone140-14550 min97%
3Phthalic acid, AnilineReflux in EtherReflux1 hourN/A[14]
4Phthalic anhydride, Aniline[Hmim]HSO₄ (Ionic Liquid)8030 min93%[15]
5Phthalic anhydride, 1,3-diphenylureaNone (Thermal)150-2004-8 hrsN/A[1]

Table 2: Spectroscopic Data for this compound

Data TypeCharacteristic PeaksReference(s)
¹H NMR (CDCl₃)δ 7.82–7.95 ppm (m, 4H, phthalimide protons), δ 7.24–7.51 ppm (m, 5H, phenyl protons)[1][13]
¹³C NMR (CDCl₃)δ 167.3, 131.7, 129.1, 128.1, 126.6, 123.7 ppm[1]
IR (cm⁻¹)1770 (C=O, symmetric stretch), 1710 (C=O, asymmetric stretch), 760 & 690 (Aromatic C–H bend)[1]
MS (ESI) m/z: 224 (M+1)[13][16]
Melting Point 204–207°C[1][13]

Visualized Workflows and Mechanisms

The following diagrams illustrate key synthetic and mechanistic pathways involving this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product PA Phthalic Anhydride COND Dehydrative Condensation PA->COND AN Aniline AN->COND NPP This compound COND->NPP H₂O

Caption: General synthesis of this compound.

G cluster_derivatives Derivative Classes & Biological Activity NPP This compound (Core Scaffold) AGI Alpha-Glucosidase Inhibitors NPP->AGI PPOI PPO Inhibitors (Herbicides) NPP->PPOI AntiM Antimalarial Agents NPP->AntiM AntiA Antiangiogenic Agents NPP->AntiA

Caption: this compound as a scaffold for bioactive molecules.

G cluster_steps Mechanism in Glacial Acetic Acid A Phthalanilic Acid B gem-diol tetrahedral intermediate A->B + H₂O (Cyclization) C This compound B->C - H₂O (Dehydration, Rate-determining)

Caption: Mechanism of this compound formation.[1][17]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Acetic Acid-Catalyzed Synthesis of this compound [13]

This method provides an efficient, high-yield synthesis under mild conditions.

  • Materials:

    • Phthalic anhydride (10 mmol)

    • Aniline (10 mmol)

    • Glacial Acetic Acid (5 volumes, e.g., 50 mL for 10 mmol scale)

    • Sulphamic acid (10 mol%, optional but improves yield)[13]

    • Deionized water

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Büchner funnel and flask for vacuum filtration

    • Beakers

  • Procedure:

    • Combine phthalic anhydride (10 mmol) and aniline (10 mmol) in a round-bottom flask.

    • Add glacial acetic acid (5 volumes).

    • Stir the mixture at 110°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing cold deionized water. A solid precipitate will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with ethyl acetate to remove any unreacted starting materials and impurities.

    • Dry the purified this compound product. The expected product is a white solid.

  • Expected Yield: ~98%[13]

Protocol 2: Thermal Synthesis of this compound (Solvent-Free)

This classical approach avoids the use of solvents.

  • Materials:

    • Phthalic anhydride (19 g, ~128 mmol)

    • Aniline (14 g, ~150 mmol)

    • 10% aqueous potassium carbonate solution

    • Deionized water

  • Equipment:

    • Beaker or flask suitable for heating

    • Heating mantle or oil bath with temperature control

    • Stirring rod

    • Büchner funnel and flask for vacuum filtration

  • Procedure:

    • In a suitable flask, mix phthalic anhydride (19 g) and aniline (14 g).

    • Heat the mixture to 140-145°C for 50 minutes with occasional stirring.

    • Allow the reaction mixture to cool slightly until it begins to solidify.

    • Carefully add 50 mL of deionized water to the reaction mixture to form a slurry.

    • Collect the resulting powder by vacuum filtration.

    • Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution to remove any unreacted phthalic anhydride.

    • Wash the product again with 100 mL of deionized water.

    • Dry the final product to obtain this compound as a colorless powder. Recrystallization from acetic acid can be performed for higher purity.

  • Expected Yield: ~97%

References

Application Notes and Protocols: Recrystallization and Purification of N-Phenylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphthalimide is a chemical compound with applications in various fields of research, including medicinal chemistry and materials science. The purity of this compound is crucial for obtaining reliable and reproducible results in experimental studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound. This document provides a detailed laboratory procedure for the recrystallization and purification of this compound, including recommended solvents, step-by-step protocols, and expected outcomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for handling and characterizing the compound.

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance White crystalline powder
Melting Point 204-207 °C
Water Solubility 295 mg/L at 25 °C[1]
Solubility in Organic Solvents Soluble in ethanol, acetone, and acetic acid[1][2]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.

  • Dissolve the impurities well at all temperatures or not at all.

  • Not react with the compound to be purified.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Based on literature and experimental data for structurally similar compounds, acetic acid , ethanol , and ethyl acetate are suitable solvents for the recrystallization of this compound.

Estimated Solubility Data
Temperature (K)Acetic Acid (Mole Fraction)Ethyl Acetate (Mole Fraction)
288.150.01580.0483
293.150.01830.0557
298.150.02120.0642
303.150.02460.0739
308.150.02850.0851
313.150.03300.0978
318.150.03810.1123
323.150.04390.1288

Note: This data is for 3-chloro-N-phenylphthalimide and should be used as an estimation for this compound.

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the recrystallization procedure in a well-ventilated fume hood.

  • Acetic acid is corrosive and has a strong odor. Handle with care.

  • Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.

  • This compound may cause skin, eye, and respiratory irritation[3].

Protocol 1: Recrystallization from Acetic Acid

This protocol is recommended for achieving high purity, resulting in the formation of colorless needles.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Distilled water (cold)

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid (e.g., 15-20 mL). Gently heat the mixture with stirring. If a reflux condenser is used, attach it to the flask. Continue to add small portions of acetic acid until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove residual acetic acid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Recrystallization from Ethanol or Ethyl Acetate

This protocol offers an alternative to acetic acid, using less corrosive solvents.

Materials:

  • Crude this compound

  • 95% Ethanol or Ethyl Acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a reflux condenser. Add a small amount of the chosen solvent (ethanol or ethyl acetate) and bring the mixture to a gentle boil while stirring. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified this compound crystals.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization and purification of this compound.

G A Crude this compound B Add Recrystallization Solvent (e.g., Acetic Acid, Ethanol) A->B C Heat to Dissolve B->C D Hot Filtration (if insoluble impurities are present) C->D E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Cooling in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H K Impurities in Mother Liquor G->K I Dry Purified Crystals H->I J Pure this compound I->J

Caption: Workflow for this compound Purification.

Expected Results and Characterization

Successful recrystallization should yield a white to off-white crystalline solid. The purity of the recrystallized this compound can be assessed by the following methods:

  • Melting Point Determination: Pure this compound has a sharp melting point in the range of 204-207 °C. A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., hexane:ethyl acetate) indicates a high degree of purity.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): Comparison of the spectra of the recrystallized product with reference spectra can confirm its identity and purity.

Expected Yield

The percent recovery from recrystallization can be calculated using the following formula:

Percent Recovery (%) = (mass of pure dry crystals / mass of crude compound) x 100

A well-executed recrystallization should result in a high recovery of the purified product. However, some loss of product is inevitable as a small amount will remain dissolved in the mother liquor. Typical yields after a single recrystallization can range from 70% to 90%, depending on the initial purity of the crude material and the careful execution of the procedure.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and try to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out (product separates as an oil) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.
Low recovery of crystals Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Allow sufficient time for cooling in an ice bath.
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

References

Application Notes and Protocols: Experimental Setup for Reflux Synthesis of N-Phenylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Phenylphthalimide via the reflux reaction of phthalic anhydride and aniline. The procedure outlined below is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes a comprehensive experimental setup, reaction conditions, purification techniques, and characterization data. A summary of quantitative data is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a chemical compound with a molecular formula of C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[1][2] It belongs to the phthalimide class of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of this compound is a common procedure in organic chemistry, often used as an example of nucleophilic acyl substitution and condensation reactions. The most prevalent method for its preparation involves the reaction of phthalic anhydride with aniline, typically under reflux in a suitable solvent like glacial acetic acid.[3][4] This method is favored for its simplicity and relatively high yields.[1]

Reaction Mechanism

The synthesis of this compound from phthalic anhydride and aniline proceeds via a two-step mechanism. The initial step involves a nucleophilic attack by the amine group of aniline on one of the carbonyl carbons of phthalic anhydride. This is followed by the formation of a phthalanilic acid intermediate. The second step is a dehydration reaction, which involves the intramolecular cyclization of the intermediate to form the stable five-membered imide ring of this compound.[5][6] Glacial acetic acid can act as a catalyst in this process, facilitating both the nucleophilic attack and the subsequent dehydration.[5][6]

Experimental Protocol

This protocol details the reflux synthesis of this compound from phthalic anhydride and aniline.

3.1. Materials and Equipment

  • Reagents:

    • Phthalic anhydride (C₈H₄O₃)

    • Aniline (C₆H₅NH₂)

    • Glacial Acetic Acid (CH₃COOH)

    • 10% aqueous Potassium Carbonate solution (K₂CO₃)

    • Ethanol (for recrystallization)

    • Distilled water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Beakers

    • Buchner funnel and filter flask

    • Filter paper

    • Melting point apparatus

    • Thin-layer chromatography (TLC) equipment

3.2. Reaction Setup

The experimental setup consists of a round-bottom flask fitted with a reflux condenser. The flask is placed in a heating mantle or an oil bath resting on a magnetic stirrer.

3.3. Procedure

  • Reactant Addition: In a 100 mL round-bottom flask, combine phthalic anhydride (e.g., 1.48 g, 0.01 mol) and aniline (e.g., 0.93 g, 0.01 mol).[4]

  • Solvent Addition: Add glacial acetic acid (e.g., 10 mL) to the flask.[3]

  • Reflux: Place a magnetic stir bar in the flask, attach the reflux condenser, and heat the mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.[3][7] Continue the reflux with constant stirring for 1-4 hours.[3][4]

  • Isolation of Crude Product: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (e.g., 50 mL). A solid precipitate of crude this compound will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a 10% aqueous potassium carbonate solution (50 mL) to remove any unreacted phthalic acid, followed by a wash with distilled water (100 mL) to remove any remaining salts.

  • Drying: Dry the crude product in an oven or air dry.

  • Purification: Recrystallize the crude this compound from a suitable solvent such as ethanol or acetic acid to obtain a purified product.[1]

  • Characterization: Determine the melting point of the purified product and compare it with the literature value (204-208 °C).[1][7] Further characterization can be performed using techniques like ¹H NMR and ¹³C NMR spectroscopy.[1]

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of this compound.

ParameterValueReference
Reactants
Phthalic Anhydride1.48 g (0.01 mol)[4]
Aniline0.93 g (0.01 mol)[4]
Glacial Acetic Acid10 mL[3]
Reaction Conditions
Temperature110 - 120 °C (Reflux)[3][7]
Time1 - 4 hours[3][4]
Product
Theoretical Yield2.23 g
Typical Actual Yield~97%
AppearanceColorless needles or white powder
Melting Point (Literature)204 - 208 °C[1][7]
Characterization Data
¹H NMR (CDCl₃, δ ppm)7.24-7.50 (m, 5H), 7.69-7.92 (m, 4H)[7]
¹³C NMR (CDCl₃, δ ppm)123.74, 126.6, 128.1, 129.1, 131.7, 167.3[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental procedure for the synthesis of this compound.

experimental_workflow A Reactant & Solvent Addition (Phthalic Anhydride, Aniline, Acetic Acid) B Reflux Reaction (1-4 hours at 110-120°C) A->B Heat C Cooling & Precipitation (Pour into cold water) B->C Cool D Isolation of Crude Product (Vacuum Filtration) C->D E Washing (10% K₂CO₃, H₂O) D->E F Drying E->F G Purification (Recrystallization from Ethanol) F->G H Characterization (Melting Point, NMR) G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Heating mantles and oil baths can reach high temperatures. Handle with caution to avoid burns.

Conclusion

The reflux synthesis of this compound from phthalic anhydride and aniline in glacial acetic acid is an efficient and straightforward method for obtaining this compound in high yield and purity. The protocol provided in this document offers a detailed guide for researchers to successfully perform this synthesis. The accompanying data and workflow diagram serve as valuable resources for understanding and executing the experimental procedure.

References

Troubleshooting & Optimization

How to improve the yield of N-Phenylphthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenylphthalimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent methods for synthesizing this compound involve the condensation reaction between a phthalic acid derivative and aniline or a related precursor. The primary routes include:

  • From Phthalic Anhydride and Aniline: This is a classical and widely used method involving the direct reaction of phthalic anhydride with aniline, typically in a solvent like glacial acetic acid.[1][2]

  • From Phthalic Acid and Aniline: Phthalic acid can also be reacted with aniline, often at elevated temperatures, to form this compound.[3][4] This reaction proceeds through the formation of an intermediate phthalanilic acid, which then cyclizes.[5][6]

  • Catalytic Methods: Various catalysts can be employed to improve reaction rates and yields. These include Lewis acids, sulphamic acid, and palladium-based catalysts.

Q2: What is the role of glacial acetic acid in the synthesis from phthalic anhydride?

Glacial acetic acid serves a dual role in this synthesis. It acts as a solvent and also as a catalyst.[1][5] Computational studies have shown that acetic acid facilitates the reaction by acting as a proton donor and acceptor, which lowers the activation energy for the rate-determining dehydration step of the intermediate.[1][5][6]

Q3: My yield of this compound is low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Side Reactions: The formation of byproducts, such as the intermediate phthalanilic acid, can reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature, significantly impacts the yield.[2][7]

  • Purification Losses: Significant amounts of product may be lost during the workup and purification steps.

Q4: What are common byproducts in this compound synthesis?

The primary byproduct of concern is phthalanilic acid , the intermediate formed from the initial reaction of phthalic anhydride and aniline.[5] If the subsequent cyclization and dehydration are incomplete, this intermediate will remain in the reaction mixture.

Q5: How can I purify crude this compound?

Common purification techniques for this compound include:

  • Recrystallization: This is a highly effective method for obtaining pure product. Acetic acid is a commonly used solvent for recrystallization.

  • Washing: The crude product can be washed with aqueous solutions to remove unreacted starting materials and acidic or basic impurities. A common procedure involves washing with a 10% aqueous potassium carbonate solution followed by water.

  • Column Chromatography: For very high purity, silica gel column chromatography can be employed.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal solvent.Glacial acetic acid is often a good choice.[2] Some methods report high yields using ionic liquids or under solvent-free conditions.[7]
Inefficient catalysis.Consider adding a catalyst. For the reaction of phthalic anhydride and aniline, 10 mol% sulphamic acid has been shown to give excellent yields in a short reaction time.
Product is difficult to purify Presence of unreacted starting materials.Wash the crude product with a suitable aqueous solution. For example, washing with 5% aqueous Na2CO3 can remove unreacted phthalic acid.[4]
Contamination with phthalanilic acid.Ensure complete cyclization by providing sufficient heat and reaction time. The intermediate can be converted to the product by heating in glacial acetic acid.[5]
Reaction is very slow Low reaction temperature.Increase the reaction temperature. The reaction between phthalic anhydride and aniline is often carried out at temperatures between 140-145°C.
Absence of a catalyst.The use of catalysts like sulphamic acid can significantly reduce reaction times.

Experimental Protocols & Data

Method 1: Synthesis from Phthalic Anhydride and Aniline in Glacial Acetic Acid

This method is a classical approach known for its simplicity.[1]

Protocol:

  • Combine phthalic anhydride and aniline in a 1:1 molar ratio in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture for 5-10 hours.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from acetic acid to obtain pure this compound.

Yield Data Comparison for Different Solvents:

SolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic Acid110Not Specified>70[2]
Ethanol80Not SpecifiedLower than Acetic Acid[2]
[Hmim]HSO4 (Ionic Liquid)8030 min93[7]
No Solvent140-14550 min97 (crude)
Method 2: Sulphamic Acid Catalyzed Synthesis

This method offers high yields in a significantly shorter reaction time.

Protocol:

  • In a reaction vessel, mix phthalic anhydride and aniline.

  • Add 10 mol% of sulphamic acid as a catalyst.

  • Heat the mixture at an appropriate temperature (e.g., 130°C).

  • The reaction is typically complete within a few minutes.

  • Pour the reaction mixture into water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ethyl acetate to obtain the final product.

Effect of Sulphamic Acid Concentration on Yield:

Catalyst Loading (mol%)Yield (%)
5Lower than 98
10 98
15Lower than 98

(Data derived from a study optimizing the reaction conditions)

Visual Guides

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PA Phthalic Anhydride Mix Mixing & Heating (Solvent/Catalyst) PA->Mix An Aniline An->Mix Precipitate Precipitation (e.g., in water) Mix->Precipitate Reaction Completion Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Product Pure this compound Recrystallize->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss High Purification Loss? SideReactions->PurificationLoss No OptimizeConditions Optimize Solvent/Temp for Cyclization SideReactions->OptimizeConditions Yes RefinePurification Refine Washing & Recrystallization Steps PurificationLoss->RefinePurification Yes AddCatalyst Consider Catalyst (e.g., Sulphamic Acid) IncreaseTimeTemp->AddCatalyst

Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.

References

Common side reactions and byproducts in N-Phenylphthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylphthalimide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between phthalic anhydride and aniline.[1] This reaction is typically performed by heating the reactants, often in a solvent like glacial acetic acid, which can also act as a catalyst.[2]

Q2: What is the primary byproduct I should be aware of during the synthesis?

The most common byproduct is phthalanilic acid, which is the intermediate formed in the first step of the reaction.[2] Incomplete cyclization of phthalanilic acid will result in its presence as a significant impurity in the final product.

Q3: My yield of this compound is consistently low. What are the potential causes?

Several factors can contribute to low yields:

  • Incomplete Reaction: The conversion of the phthalanilic acid intermediate to this compound is a dehydration step that can be reversible. Insufficient heating or reaction time can lead to a significant amount of unreacted intermediate.

  • Suboptimal Reaction Temperature: The reaction requires heating to proceed to completion. Temperatures around 140-145°C are often employed for solvent-free reactions.

  • Impure Reactants: The purity of the starting materials, phthalic anhydride and aniline, is crucial. Impurities can interfere with the reaction.

  • Inefficient Purification: Product loss during the workup and purification steps can also lead to a lower overall yield.

Q4: How can I purify the crude this compound product?

A common purification method involves washing the crude product with an aqueous solution of a weak base, such as 10% potassium carbonate or sodium bicarbonate. This step is crucial for removing acidic impurities, primarily unreacted phthalic acid and the phthalanilic acid intermediate. Further purification can be achieved by recrystallization from a suitable solvent, such as acetic acid or ethanol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete conversion of the phthalanilic acid intermediate.Increase the reaction time and/or temperature to ensure complete dehydration and cyclization. Consider using a catalyst such as glacial acetic acid or sulphamic acid to improve the reaction rate and yield.[3]
Loss of product during workup.Carefully perform the filtration and washing steps. Ensure the pH of the wash solutions is appropriate to avoid hydrolysis of the product.
Product is off-white or colored Presence of unreacted starting materials or byproducts.Purify the crude product by washing with 10% aqueous potassium carbonate solution to remove acidic impurities, followed by a wash with water. Recrystallization from acetic acid can yield colorless needles.
Melting point of the product is broad or lower than the literature value (209-211 °C) The product is impure.The most likely impurity is the phthalanilic acid intermediate. Purify the product as described above. A sharp melting point close to the literature value is a good indicator of purity.
Presence of an unexpected peak in the 1H NMR spectrum This could be due to the phthalanilic acid intermediate or unreacted aniline.The 1H NMR spectrum of this compound should show multiplets for the aromatic protons. Compare your spectrum with a reference spectrum to identify any impurity peaks. Phthalanilic acid will have a carboxylic acid proton signal, and aniline will have characteristic aromatic and amine proton signals.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
NoneNeat140-1455097
Sulphamic Acid (10 mol%)Acetic Acid1101598[3]
NoneAcetic AcidReflux4 hoursNot specified[4]
Cu(OAc)2·H2OChlorobenzeneReflux60 hours40[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Condensation[3]

Materials:

  • Phthalic anhydride (19 g)

  • Aniline (14 g)

  • 10% aqueous potassium carbonate solution

  • Water

Procedure:

  • A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated at 140° to 145° C for 50 minutes.

  • To the reaction mixture, add water (50 ml).

  • The resulting powder is collected by filtration.

  • Wash the collected powder with 10% aqueous potassium carbonate solution (50 ml) and then with water (100 ml).

  • Dry the product to give colorless this compound.

  • For further purification, recrystallize from acetic acid to obtain colorless needles.

Protocol 2: Sulphamic Acid Catalyzed Synthesis of this compound[4]

Materials:

  • Phthalic anhydride (10 mmol)

  • Aniline (10 mmol)

  • Sulphamic acid (1 mol%)

  • Acetic acid

Procedure:

  • A mixture of Phthalic anhydride (10 mmol), aniline (10 mmol), and sulphamic acid (1 mol%) in acetic acid is stirred at 110°C for the appropriate time (typically around 15 minutes).

  • After the reaction is complete, the mixture is poured into water.

  • The solid product is collected by filtration under suction.

  • Wash the solid with ethyl acetate to give this compound as a white solid.

Visualizations

ReactionPathway This compound Synthesis Pathway Reactants Phthalic Anhydride + Aniline Intermediate Phthalanilic Acid (Intermediate) Reactants->Intermediate Nucleophilic Acyl Substitution Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration (Heat/Catalyst)

Caption: Reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed CheckPurity Reactants Pure? Start->CheckPurity CheckConditions Optimal Reaction Conditions? CheckPurity->CheckConditions Yes PurifyReactants Purify/Use Fresh Reactants CheckPurity->PurifyReactants No CheckWorkup Proper Workup? CheckConditions->CheckWorkup Yes AdjustTempTime Increase Temperature/ Reaction Time CheckConditions->AdjustTempTime No ReviewWorkup Review Washing and Purification Steps CheckWorkup->ReviewWorkup No End Improved Yield CheckWorkup->End Yes PurifyReactants->Start AddCatalyst Consider Using a Catalyst (e.g., Acetic Acid) AdjustTempTime->AddCatalyst AddCatalyst->Start ReviewWorkup->Start

Caption: A logical workflow for troubleshooting low yield.

References

Troubleshooting guide for N-Phenylphthalimide synthesis from phthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of N-Phenylphthalimide from phthalic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using the optimal reaction time and temperature. Heating the reactants, typically phthalic anhydride and aniline, at temperatures between 140-145°C is a common practice. Some methods suggest refluxing in a solvent like glacial acetic acid for 5-10 hours.[1]

  • Suboptimal starting materials: While the synthesis can be achieved from phthalic acid and aniline, using phthalic anhydride is generally a more efficient route.[2][3][4] Dehydrating phthalic acid to phthalic anhydride beforehand can improve the yield.

  • Improper workup and purification: Product loss can occur during the purification steps. Ensure efficient extraction and recrystallization. Washing the crude product with a 10% aqueous potassium carbonate solution can help remove unreacted phthalic acid.

  • Side reactions: The formation of unwanted byproducts can reduce the yield of the desired this compound. The use of appropriate reaction conditions and purification methods is crucial to minimize these.

Q2: I am using phthalic acid directly. Is this advisable?

While the reaction between phthalic acid and aniline can produce this compound, it is generally less efficient than using phthalic anhydride.[2][3][4] The reaction with phthalic acid involves the formation of an amide followed by an intramolecular nucleophilic attack and dehydration.[2][4] A more common and often higher-yielding approach is to first convert phthalic acid to phthalic anhydride by heating, and then reacting the anhydride with aniline.[2][3]

Q3: What is the role of acetic acid in the reaction?

Glacial acetic acid is often used as a solvent and a catalyst in this synthesis.[1][5][6] Computational studies have shown that acetic acid can act as both a proton donor and acceptor, which helps to lower the activation energy of the reaction, particularly the dehydration step.[7][8] This catalytic role facilitates the intramolecular cyclization of the intermediate phthalanilic acid to form this compound.[7]

Q4: My final product is not pure. How can I purify it effectively?

Effective purification of this compound is crucial for obtaining a high-purity product. Common purification methods include:

  • Washing: The crude product can be washed with a 10% aqueous potassium carbonate solution to remove any unreacted phthalic acid, followed by washing with water. Washing with 5% aqueous Na2CO3 and then 5% aqueous HCl has also been reported.[9]

  • Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purification. Glacial acetic acid is a commonly used solvent for recrystallization, yielding colorless needles of this compound.

Q5: What are the expected melting points for this compound?

The literature melting point for this compound is around 208°C.[9] A melting point in the range of 205-207°C for a synthesized product suggests a relatively pure compound.[9]

Data Summary

ParameterValueSource
Starting Materials Phthalic Anhydride and Aniline
Alternative Starting Materials Phthalic Acid and Aniline[2][3]
Reaction Temperature 140-145°C (neat)
Reflux in glacial acetic acid (~114°C)[1]
Reaction Time 50 minutes (neat)
5-10 hours (in glacial acetic acid)[1]
Solvent/Catalyst Glacial Acetic Acid[1][5][6]
Typical Yield ~97% (from phthalic anhydride)
Melting Point 208°C[9]
Purification Washing with 10% K2CO3, Recrystallization from acetic acid

Experimental Protocol: Synthesis of this compound from Phthalic Anhydride

This protocol is based on a commonly cited method for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • Aniline

  • 10% Aqueous potassium carbonate solution

  • Glacial acetic acid (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask, combine phthalic anhydride and aniline in a 1:1 molar ratio (e.g., 19 g of phthalic anhydride and 14 g of aniline).

  • Heat the mixture at 140-145°C for 50 minutes with stirring.

  • Allow the reaction mixture to cool.

  • Add 50 ml of water to the solidified reaction mixture and break up the solid.

  • Collect the crude product by filtration.

  • Wash the collected powder with 50 ml of 10% aqueous potassium carbonate solution to remove any unreacted phthalic acid.

  • Wash the product with 100 ml of water.

  • Dry the resulting colorless powder. A yield of approximately 97% can be expected at this stage.

  • For further purification, recrystallize the crude product from glacial acetic acid to obtain colorless needles of this compound.

Visual Guides

Troubleshooting_Workflow start Start Synthesis issue Low Yield or Impure Product? start->issue check_reactants Check Starting Materials: - Use Phthalic Anhydride? - Purity of Aniline? issue->check_reactants Yes end Successful Synthesis issue->end No check_conditions Review Reaction Conditions: - Temperature (140-145°C)? - Reaction Time (50 min - 10 hr)? - Using Acetic Acid? check_reactants->check_conditions optimize_reactants Action: Switch to Phthalic Anhydride or Purify Aniline check_reactants->optimize_reactants check_workup Evaluate Workup & Purification: - Proper Washing (K2CO3/HCl)? - Efficient Recrystallization? check_conditions->check_workup optimize_conditions Action: Adjust Temperature/Time or Add Acetic Acid check_conditions->optimize_conditions optimize_workup Action: Repeat Washing Steps and Recrystallize Carefully check_workup->optimize_workup optimize_reactants->start optimize_conditions->start optimize_workup->start

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathway cluster_intermediate Intermediate cluster_product Product phthalic_acid Phthalic Acid phthalanilic_acid Phthalanilic Acid (Intermediate) phthalic_acid->phthalanilic_acid + Aniline aniline Aniline aniline->phthalanilic_acid n_phenylphthalimide This compound phthalanilic_acid->n_phenylphthalimide - H2O (Cyclization/Dehydration)

Caption: Reaction pathway from phthalic acid to this compound.

References

Technical Support Center: Optimization of N-Phenylphthalimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for N-Phenylphthalimide formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and generally reliable method for the synthesis of this compound is the condensation reaction between phthalic anhydride and aniline.[1] This reaction is typically carried out in a suitable solvent, with glacial acetic acid being a common choice as it also acts as a catalyst.[1][2][3]

Q2: What is the underlying mechanism of the reaction between phthalic anhydride and aniline?

A2: The reaction proceeds through a two-step addition-elimination mechanism.[2] Initially, the amino group of aniline performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate phthalanilic acid. Subsequently, an intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the final this compound product.[1][2]

Q3: What is the role of glacial acetic acid in this reaction?

A3: Glacial acetic acid serves a dual purpose in this synthesis. It acts as a solvent to dissolve the reactants and also as a catalyst.[2][3] It facilitates the reaction by protonating the carbonyl oxygen of the phthalic anhydride, making it more susceptible to nucleophilic attack by aniline. In the dehydration step, it acts as a proton donor and acceptor, which lowers the activation energy.[2][3]

Q4: Are there any alternative synthetic routes for this compound?

A4: Yes, several other methods have been reported. One alternative involves the reaction of phthalic anhydride with 1,3-diphenylurea under thermal conditions.[1] Another route is the condensation of phthalic acid with phenyl isocyanate in a non-polar solvent, often catalyzed by a tertiary amine.[1] Additionally, a palladium-catalyzed [4+1] annulation has been described.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials are no longer visible. Reaction times of 4-8 hours are typical.[1] - Increase Reaction Temperature: Ensure the reaction is heated to a sufficient temperature. Refluxing in glacial acetic acid (around 118°C) is a common condition. Some procedures report heating at 140-145°C.[2]
Suboptimal Catalyst Concentration - Use of Catalyst: While glacial acetic acid can act as a catalyst, other catalysts like sulphamic acid (10 mol%) have been shown to give excellent yields (98%).[4]
Poor Quality Reagents - Purity of Reactants: Use pure phthalic anhydride and aniline. Impurities can lead to side reactions and lower the yield. Consider recrystallizing or distilling the starting materials if their purity is questionable.
Incorrect Stoichiometry - Molar Ratio: Ensure a 1:1 molar ratio of phthalic anhydride to aniline is used for optimal results.[1]

Problem 2: Presence of Impurities in the Final Product

Possible CauseSuggested Solution
Unreacted Starting Materials - Purification: Unreacted phthalic anhydride can be removed by washing the crude product with a 10% aqueous potassium carbonate or sodium carbonate solution.[2] Unreacted aniline can be removed by washing with a dilute acid solution (e.g., 5% aqueous HCl).
Formation of Phthalanilic Acid (Intermediate) - Ensure Complete Dehydration: This intermediate can be present if the reaction is not driven to completion. Ensure adequate heating and reaction time to facilitate the final dehydration step. The dehydration is the rate-determining step.[2][3]
Side Reactions - Control Reaction Conditions: Undesired side products can form at excessively high temperatures or with prolonged reaction times. Adhere to the optimized reaction conditions.

Problem 3: Difficulty in Product Isolation and Purification

Possible CauseSuggested Solution
Product Precipitation Issues - Induce Crystallization: If the product does not precipitate upon cooling, try adding water to the reaction mixture to induce precipitation.[2] The product can then be collected by filtration.
Ineffective Recrystallization - Solvent Selection: Acetic acid is a common solvent for recrystallization of this compound.[2] Other options include ethanol/water mixtures.[1] The choice of solvent should be based on the solubility of the product at different temperatures.
Product is an Oil instead of a Solid - Check for Impurities: An oily product often indicates the presence of impurities. Thoroughly wash the crude product as described above to remove unreacted starting materials and byproducts before attempting recrystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound from Phthalic Anhydride and Aniline

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial Acetic Acid

  • 10% Aqueous Potassium Carbonate Solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (e.g., 19 g) and aniline (e.g., 14 g).[2]

  • Add glacial acetic acid as a solvent.

  • Heat the mixture to reflux (approximately 118°C) or to a temperature of 140-145°C and maintain for a period of 50 minutes to several hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, allow the mixture to cool.

  • Add water (e.g., 50 ml) to the reaction mixture to precipitate the crude product.[2]

  • Collect the solid product by filtration.

  • Wash the collected solid with a 10% aqueous potassium carbonate solution (e.g., 50 ml) to remove any unreacted phthalic anhydride.[2]

  • Wash the solid with water (e.g., 100 ml) and dry to obtain the crude this compound.[2]

  • For further purification, recrystallize the crude product from acetic acid.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Phthalic anhydride, AnilineNone140-14550 min97[2]
Phthalic anhydride, AnilineGlacial Acetic AcidReflux5-10 h~70-80[1]
Phthalanilic acidGlacial Acetic AcidReflux12-24 h>70[1]
Phthalic anhydride, AnilineSulphamic acid (10 mol%), Acetic Acid110Not Specified98[4]
Phthalic anhydride, 1,3-diphenylureaThermal150-2004-8 hNot Specified[1]
Phthalic acid, Phenyl isocyanateToluene, Tertiary amine80-1004-8 h>95 (Purity)[1]
o-dicyanobenzene, L-phenylglycinolCu(OAc)₂·H₂O, ChlorobenzeneReflux60 hNot Specified[1]

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Isolation cluster_purification Purification phthalic_anhydride Phthalic Anhydride mixing Mixing in Glacial Acetic Acid phthalic_anhydride->mixing aniline Aniline aniline->mixing reflux Heating/Reflux (e.g., 140-145°C) mixing->reflux cooling Cooling reflux->cooling precipitation Precipitation with Water cooling->precipitation filtration Filtration precipitation->filtration washing Washing with K2CO3 (aq) and Water filtration->washing drying Drying washing->drying recrystallization Recrystallization (from Acetic Acid) drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction impurities Starting Material Impurities start->impurities stoichiometry Incorrect Stoichiometry start->stoichiometry side_reactions Side Reactions start->side_reactions optimize_conditions Optimize Reaction (Time, Temp) incomplete_reaction->optimize_conditions purify_reactants Purify Reactants impurities->purify_reactants check_ratio Verify Molar Ratio stoichiometry->check_ratio control_temp Control Temperature side_reactions->control_temp tlc_analysis TLC Analysis optimize_conditions->tlc_analysis purify_reactants->tlc_analysis check_ratio->tlc_analysis control_temp->tlc_analysis nmr_analysis NMR/MS Analysis tlc_analysis->nmr_analysis If TLC is clean

References

Technical Support Center: Purification of N-Phenylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Phenylphthalimide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: The most frequent impurities are typically unreacted starting materials, such as phthalic anhydride and the corresponding aniline derivative.[1][2] Side products from incomplete cyclization of the intermediate phthalamic acid can also be present.[3] Additionally, residual solvents used during the synthesis and work-up can be a source of contamination.[2]

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The two most recommended and effective methods for purifying this compound derivatives are recrystallization and column chromatography.[2][4] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.[2]

Q3: What are the best solvents for recrystallizing this compound and its derivatives?

A3: Ethanol and ethyl acetate are highly recommended solvents for the recrystallization of this compound, capable of achieving over 99% purity after two cycles.[4] For substituted derivatives, the ideal solvent may vary depending on the polarity of the substituents. A general approach is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Q4: How can I remove unreacted aniline from my product?

A4: Unreacted aniline can be effectively removed by washing the crude product with a dilute acid solution, such as 5% aqueous HCl.[5] The aniline will form a water-soluble salt (anilinium chloride) and be extracted into the aqueous phase, leaving the this compound derivative in the organic layer.

Q5: How can I remove unreacted phthalic anhydride?

A5: Phthalic anhydride can be removed by washing the crude product with a mild basic solution, like 5% aqueous sodium carbonate.[5] The phthalic anhydride will be converted to its water-soluble sodium salt and partitioned into the aqueous layer.

Q6: What is a typical mobile phase for purifying this compound derivatives by column chromatography?

A6: A common and effective eluent system for purifying this compound using silica gel column chromatography is a mixture of hexane and ethyl acetate, typically in a 4:1 ratio.[4] The polarity of the mobile phase may need to be adjusted based on the specific derivative being purified.

Q7: How can I monitor the purity of my this compound derivative during purification?

A7: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification.[2][6] By comparing the TLC profile of your fractions to the crude mixture and starting materials, you can identify the fractions containing the pure product. High-performance liquid chromatography (HPLC) is a more quantitative method for assessing the final purity of the compound.[4][7]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure, leading to a depressed melting point.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is less soluble (an anti-solvent).- Try to purify the compound further by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing prematurely.
Colored impurities remain in the crystals. - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.- Ensure slow crystal growth to minimize the inclusion of impurities.
Column Chromatography Issues
Issue Possible Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping bands). - The polarity of the eluent is too high.- The column is overloaded with the sample.- The sample was not loaded in a narrow band.- Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).- Use a larger column or reduce the amount of sample loaded.- Dissolve the sample in a minimal amount of solvent for loading to ensure a concentrated starting band.
The product is not eluting from the column. - The polarity of the eluent is too low.- Gradually increase the polarity of the eluent (gradient elution). For example, change from 100% hexane to a 9:1 hexane/ethyl acetate mixture, and so on.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- The column ran dry.- Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification process.
Streaking or tailing of spots on TLC analysis of fractions. - The compound is interacting too strongly with the silica gel (common for polar compounds).- The sample is too concentrated on the TLC plate.- Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Dilute the fractions before spotting them on the TLC plate.

Quantitative Data on Purification

The following table summarizes typical purity levels and yields for the purification of this compound derivatives using different methods.

Compound Purification Method Solvent/Eluent Initial Purity Final Purity Yield Reference
This compoundRecrystallization (2 cycles)Ethanol or Ethyl AcetateCrude>99%-[4]
This compoundColumn ChromatographyHexane/Ethyl Acetate (4:1)CrudeHigh40%[4]
N-(2-bromoethyl)phthalimideRecrystallizationChloroform/Diethyl Ether (1:2)CrudeHigh70%[8]
Substituted N-aryl phthalimidesRecrystallizationEthanol or Acetic AcidCrudeHigh91-95%[9]
N-PhenylmaleimideRecrystallizationCyclohexaneCrude (75-80% yield from synthesis)High-[10]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound by removing unreacted starting materials and other impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture to boiling while stirring.

  • Add more hot ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Dry the purified crystals in a vacuum oven to a constant weight.

  • Determine the melting point and assess the purity by TLC or HPLC.

Protocol 2: Purification of a Substituted this compound by Column Chromatography

Objective: To purify a crude substituted this compound derivative from closely related impurities.

Materials:

  • Crude substituted this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, ensuring a uniform, air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by performing TLC on the collected fractions.

  • Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., from 9:1 hexane/ethyl acetate to 4:1).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Assess the purity of the final product using appropriate analytical techniques.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis synth Crude this compound Derivative wash_acid Wash with dilute HCl (Removes Aniline) synth->wash_acid Impurity Removal wash_base Wash with Na2CO3 (Removes Phthalic Anhydride) wash_acid->wash_base recryst Recrystallization wash_base->recryst High Purity col_chrom Column Chromatography wash_base->col_chrom Complex Mixture analysis TLC, HPLC, MP recryst->analysis col_chrom->analysis pure_prod Pure Product analysis->pure_prod

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Logic start Purification Challenge Encountered method Which purification method? start->method recryst_issue Recrystallization Issue? method->recryst_issue Recrystallization chrom_issue Chromatography Issue? method->chrom_issue Column Chromatography no_crystals No Crystals Form recryst_issue->no_crystals Yes oiling_out Product Oils Out recryst_issue->oiling_out Yes low_yield_recryst Low Recovery recryst_issue->low_yield_recryst Yes poor_sep Poor Separation chrom_issue->poor_sep Yes no_elution Product Doesn't Elute chrom_issue->no_elution Yes streaking Streaking/Tailing chrom_issue->streaking Yes solution_recryst Adjust Solvent/Cooling Induce Crystallization no_crystals->solution_recryst oiling_out->solution_recryst low_yield_recryst->solution_recryst solution_chrom Optimize Eluent/Loading Check Packing poor_sep->solution_chrom no_elution->solution_chrom streaking->solution_chrom

Caption: Decision tree for troubleshooting common purification issues.

References

Methods for removing unreacted aniline from N-Phenylphthalimide product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted aniline from N-Phenylphthalimide products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final this compound product is yellow.

  • Possible Cause: The yellow discoloration is often due to the presence of residual aniline, which can oxidize and form colored impurities.

  • Solution:

    • Recrystallization: Perform one or two recrystallization cycles using ethanol or ethyl acetate. This is often sufficient to remove trace impurities and yield a white crystalline product.[1]

    • Acidic Wash: If the product is significantly yellow, an acidic wash can be performed prior to recrystallization. Wash the organic solution of the crude product with 1M hydrochloric acid to convert the aniline into its water-soluble salt, which can then be separated in the aqueous layer.[2][3]

Issue 2: Low recovery of this compound after purification.

  • Possible Cause (Recrystallization):

    • Using an excessive amount of solvent for recrystallization.

    • The product is significantly soluble in the cold recrystallization solvent.

    • Premature crystallization during hot filtration.

  • Solution (Recrystallization):

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.

    • If hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper and add a small excess of hot solvent to prevent the product from crystallizing prematurely.

  • Possible Cause (Column Chromatography):

    • The chosen eluent is too polar, causing the product to elute too quickly with impurities.

    • The column is overloaded with the crude product.

  • Solution (Column Chromatography):

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for this compound for good separation.[4]

    • As a general guideline, the amount of crude product loaded onto a silica gel column should be about 1-5% of the mass of the silica gel for a moderately difficult separation.

  • Possible Cause (Acidic Wash):

    • The this compound product itself has some basicity and is being partially extracted into the acidic aqueous layer.

  • Solution (Acidic Wash):

    • While this compound is not strongly basic, some loss can occur. To minimize this, use a sufficient but not excessive amount of acid. After the acidic wash, you can neutralize the aqueous layer with a base and back-extract with an organic solvent to recover any lost product.

Issue 3: Aniline is still present in the product after an acidic wash.

  • Possible Cause:

    • Insufficient mixing during the extraction.

    • An insufficient amount of acid was used.

    • Not enough washes were performed.

  • Solution:

    • Shake the separatory funnel vigorously for at least 1-2 minutes during each wash to ensure thorough mixing of the organic and aqueous phases.

    • Use a sufficient volume of 1M HCl for each wash (typically a volume equal to the organic layer).

    • Perform at least two to three acidic washes to ensure complete removal of aniline. The progress of the removal can be monitored by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing a large amount of unreacted aniline?

For significant amounts of aniline, an acidic wash is the most efficient initial purification step. This will remove the bulk of the aniline, and then a subsequent recrystallization can be performed to achieve high purity.

Q2: How can I monitor the purification process?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the removal of aniline.[5] A suitable mobile phase is a mixture of hexane and ethyl acetate. Aniline is more polar than this compound and will have a lower Rf value. As the purification progresses, the aniline spot on the TLC plate should diminish and eventually disappear.

Q3: What are the best recrystallization solvents for this compound?

Ethanol and ethyl acetate are commonly used and effective solvents for the recrystallization of this compound. Acetic acid can also be used.[6]

Q4: Can column chromatography be used for large-scale purification?

While highly effective, column chromatography can be time-consuming and require large volumes of solvent for large-scale purifications. It is often more practical for smaller-scale experiments or for separating this compound from impurities with very similar solubility properties.

Q5: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To prevent this, you can try the following:

  • Use a larger volume of solvent.

  • Cool the solution more slowly to allow for proper crystal lattice formation.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of pure this compound to the cooled solution.

Quantitative Data Summary

The following table summarizes the typical efficiency of different purification methods for removing aniline from this compound. The actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Final PurityTypical Recovery YieldNotes
Recrystallization >99%[1]80-95%Highly effective for removing small amounts of impurities. Yield is dependent on the solubility of this compound in the cold solvent.
Column Chromatography >99%70-90%Excellent for achieving very high purity, especially for removing impurities with similar solubility to the product.
Acidic Wash ->95% (product in organic phase)Primarily used to remove the bulk of aniline. Purity of the product in the organic phase will depend on other impurities present.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring there are no air bubbles. Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Acidic Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aniline will react with the HCl to form aniline hydrochloride, which will dissolve in the aqueous (bottom) layer. Drain and discard the aqueous layer.

  • Repeat Washes: Repeat the wash with 1M HCl at least two more times to ensure complete removal of the aniline.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_end Final Product crude Crude this compound (contains aniline) acid_wash Acidic Wash (removes bulk aniline) crude->acid_wash  High aniline  content recrystallization Recrystallization (high purity) crude->recrystallization  Low aniline  content column_chrom Column Chromatography (very high purity) crude->column_chrom  Difficult  separation acid_wash->recrystallization  Further  purification pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Decision workflow for selecting a purification method.

logical_relationship cluster_problem Problem cluster_properties Key Chemical Properties cluster_solutions Purification Principles unreacted_aniline Unreacted Aniline in This compound Product aniline_basicity Aniline is basic unreacted_aniline->aniline_basicity solubility_diff Differential Solubility of This compound and Aniline unreacted_aniline->solubility_diff acid_extraction Acid-Base Extraction: Aniline forms a water-soluble salt aniline_basicity->acid_extraction crystallization_principle Recrystallization: Purification based on solubility differences at varying temperatures solubility_diff->crystallization_principle chromatography_principle Chromatography: Separation based on differential adsorption to stationary phase solubility_diff->chromatography_principle

Caption: Logical relationship between the problem and solutions.

References

Effect of temperature and reaction time on N-Phenylphthalimide yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Phenylphthalimide, focusing on the critical effects of temperature and reaction time on product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the condensation reaction between phthalic anhydride and aniline.[1] This reaction is typically facilitated by heating the reactants, often in the presence of a solvent or catalyst to improve yield and reaction time.[2]

Q2: My this compound yield is lower than expected. What are the potential causes and solutions?

A2: Low yield can be attributed to several factors:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Operating at a temperature that is too low can lead to incomplete reactions, while excessively high temperatures might cause side reactions or degradation of the product. It is crucial to adhere to the recommended temperature range for the specific protocol you are following. For instance, a method involving heating a mixture of phthalic anhydride and aniline directly reports a high yield at 140-145°C. Another protocol using glacial acetic acid as a solvent specifies a temperature of 110°C for optimal results.[3]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress and ensure you are using the appropriate reaction time for your chosen conditions. For example, one protocol suggests a reaction time of 50 minutes at 140-145°C.

  • Improper Solvent or Catalyst: The choice of solvent and catalyst significantly impacts the reaction's efficiency. Glacial acetic acid is a commonly used solvent that also acts as a catalyst.[2][4][5] The use of catalysts like sulphamic acid has been shown to dramatically increase the yield to as high as 98% with shorter reaction times.

  • Inefficient Purification: Impurities can lower the final yield. Ensure proper washing of the crude product to remove unreacted starting materials and byproducts. A common washing procedure involves using a 10% aqueous potassium carbonate solution followed by water.

Q3: What is the role of glacial acetic acid in the synthesis of this compound?

A3: Glacial acetic acid serves a dual role in this synthesis. It acts as a solvent for the reactants and also as a catalyst for the reaction.[2][4][5] It facilitates the intramolecular cyclization of the intermediate phthalanilic acid and the subsequent dehydration to form the final this compound product.[4][5]

Q4: Are there alternative, more efficient methods for this synthesis?

A4: Yes, several modern methods aim to improve the efficiency and environmental friendliness of this compound synthesis. One highly effective approach involves the use of sulphamic acid as a catalyst, which can produce excellent yields (98%) in a short amount of time. Another advanced method utilizes ionic liquids as a reaction medium, which also offers high yields under mild conditions.[6]

Data on the Effect of Temperature and Reaction Time

The following table summarizes the quantitative data on the effect of temperature and reaction time on the yield of this compound when synthesized in the presence of an ionic liquid, [Hmim]HSO4.

EntryTemperature (°C)Time (min)Yield (%)
1259036
2509045
3803093
41003091
51203090

Data sourced from "Effect of Temperature and Time on the Synthesis of N-Phenyl Phthalimide"[6]

Experimental Protocols

Here are detailed methodologies for key experiments in the synthesis of this compound:

Protocol 1: Direct Heating Method

  • Reactant Mixture: In a suitable reaction vessel, combine 19 g of phthalic anhydride and 14 g of aniline.

  • Heating: Heat the mixture to a temperature of 140-145°C and maintain this temperature for 50 minutes.

  • Quenching: After the reaction is complete, add 50 ml of water to the reaction mixture.

  • Filtration and Washing: Collect the resulting solid powder by filtration. Wash the collected powder with 50 ml of 10% aqueous potassium carbonate solution, followed by a wash with 100 ml of water.

  • Drying: Dry the purified powder to obtain this compound. The expected yield is approximately 28 g (97%).

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from acetic acid to obtain colorless needles.

Protocol 2: Synthesis using Sulphamic Acid Catalyst in Acetic Acid

  • Reactant and Catalyst Mixture: In a reaction flask, mix 10 mmol of phthalic anhydride, 10 mmol of aniline, and 10 mol% of sulphamic acid in acetic acid (5 times the volume of reactants).

  • Heating: Stir the mixture at 110°C for the appropriate time as determined by reaction monitoring.

  • Precipitation: Pour the reaction mixture into water.

  • Filtration and Washing: Collect the precipitated solid by filtration under suction and wash it with ethyl acetate.

  • Drying: Dry the solid to yield this compound as a white solid. This method reports a yield of 98%.

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product phthalic_anhydride Phthalic Anhydride mixing Mixing of Reactants phthalic_anhydride->mixing aniline Aniline aniline->mixing solvent_catalyst Solvent/Catalyst (e.g., Acetic Acid, Sulphamic Acid) solvent_catalyst->mixing heating Heating (Specific Temperature & Time) mixing->heating quenching Quenching (e.g., with Water) heating->quenching filtration Filtration quenching->filtration washing Washing (e.g., with aq. K2CO3, Water, Ethyl Acetate) filtration->washing drying Drying washing->drying n_phenylphthalimide This compound drying->n_phenylphthalimide

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Minimizing Side Product Formation in N-Phenylphthalimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Phenylphthalimide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from phthalic anhydride and aniline?

A1: The most common side products are unreacted starting materials (phthalic anhydride and aniline) and the intermediate, N-phenylphthalamic acid. Incomplete reaction or non-optimal reaction conditions can lead to the presence of these impurities in the final product.

Q2: How can I minimize the formation of N-phenylphthalamic acid during the synthesis of this compound?

A2: To minimize the formation of N-phenylphthalamic acid, ensure the reaction goes to completion. This can be achieved by:

  • Optimizing Reaction Time and Temperature: Heating the reaction mixture for a sufficient duration at an appropriate temperature promotes the cyclization of the intermediate to the final product. For instance, heating phthalic anhydride and aniline at 140-145°C for at least 50 minutes is a common protocol.[1]

  • Using a Catalyst: Acid catalysts such as glacial acetic acid or sulphamic acid can facilitate the dehydration and ring closure of N-phenylphthalamic acid to this compound, improving the yield and reducing the amount of intermediate in the final product.[2][3][4][5]

Q3: What is the primary byproduct in the Gabriel synthesis when using this compound and hydrazine, and how can it be removed?

A3: The primary byproduct is phthalhydrazide, which precipitates from the reaction mixture.[6][7][8][9] Its removal can be challenging due to its low solubility. Effective removal can be achieved by filtration. Washing the filtered solid with a suitable solvent can help remove any trapped product.

Q4: Are there alternatives to hydrazine for the deprotection step in the Gabriel synthesis to avoid the formation of phthalhydrazide?

A4: Yes, alternative reagents and methods are available. Acidic or basic hydrolysis can be used to cleave the N-alkylphthalimide and release the primary amine.[6] However, these methods may have their own drawbacks, such as harsh reaction conditions or lower yields.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Sub-optimal stoichiometry of reactants.

  • Inefficient mixing of the reaction components.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting materials.

  • Temperature and Time Optimization: Gradually increase the reaction temperature and/or extend the reaction time. A typical condition is heating at 140-145°C for 50 minutes.[1]

  • Stoichiometry: Ensure an equimolar ratio of phthalic anhydride and aniline.

  • Efficient Stirring: Use adequate stirring to ensure a homogeneous reaction mixture.

Issue 2: High Content of N-phenylphthalamic Acid in the Final Product

Possible Causes:

  • Incomplete cyclization of the intermediate.

  • Presence of water in the reaction mixture, which can hydrolyze the product back to the amic acid.

Solutions:

  • Use of Dehydrating Agents or Catalysts: Employing a catalyst like glacial acetic acid or sulphamic acid promotes the dehydration and ring closure.[2][3][4][5]

  • Azeotropic Removal of Water: In solvent-based syntheses, using a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.

  • Anhydrous Conditions: Ensure that the starting materials and solvent are dry.

Issue 3: Difficulty in Separating the Primary Amine from Phthalhydrazide in the Gabriel Synthesis

Possible Causes:

  • Co-precipitation of the desired amine with phthalhydrazide.

  • Similar solubility profiles of the amine and the byproduct in the work-up solvent.

Solutions:

  • Careful Filtration and Washing: After the reaction, ensure the phthalhydrazide precipitate is thoroughly filtered. Wash the precipitate with a small amount of cold solvent to recover any adsorbed product.

  • Solvent Selection for Extraction: Choose an extraction solvent in which the desired amine has high solubility and the phthalhydrazide has low solubility.

  • pH Adjustment: The solubility of the primary amine is pH-dependent. Adjusting the pH of the aqueous layer during work-up can help to selectively extract the amine into the organic phase.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of this compound

CatalystReaction TimeYield (%)Reference
None (Thermal)5-10 hours70-80[10]
Acetic Acid12-24 hours>70[10]
Sulphamic Acid (10 mol%)Few minutes98[2]
Palladium (Pd(OAc)₂)5 hours84[10]
Copper (Cu(OAc)₂)60 hours40[10]

Table 2: Comparison of Deprotection Methods in Gabriel Synthesis

Deprotection ReagentKey Side ProductYield of Primary AmineConditionsChallengesReference
Hydrazine (Ing-Manske)PhthalhydrazideGenerally GoodReflux in ethanolDifficult separation of phthalhydrazide[6][7][8][9]
Strong Acid (e.g., HBr, H₂SO₄)Phthalic AcidCan be lowHarsh, requires heatingPotential for side reactions with sensitive substrates[6][11]
Strong Base (e.g., NaOH, KOH)Phthalate SaltVariableHarshPotential for side reactions with sensitive substrates[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulphamic Acid Catalyst[2]
  • Reactants: Phthalic anhydride (1 equivalent), Aniline (1 equivalent), Sulphamic acid (10 mol%).

  • Solvent: Acetic acid.

  • Procedure: a. To a solution of phthalic anhydride in acetic acid, add aniline and sulphamic acid. b. Stir the mixture at 110°C. c. Monitor the reaction progress by TLC. d. Upon completion, pour the reaction mixture into water. e. Collect the precipitate by filtration. f. Wash the solid with water and then with a small amount of cold ethyl acetate. g. Dry the product under vacuum.

Protocol 2: Gabriel Synthesis of a Primary Amine with Hydrazine Deprotection[11]
  • N-Alkylation Step: a. Dissolve this compound (1 equivalent) and a primary alkyl halide (1-1.2 equivalents) in a suitable solvent like DMF. b. Add a base such as potassium carbonate (1.5 equivalents). c. Heat the mixture with stirring. The temperature and time will depend on the reactivity of the alkyl halide. d. Monitor the reaction by TLC. e. After completion, pour the reaction mixture into water and collect the precipitated N-alkylphthalimide by filtration.

  • Deprotection Step (Ing-Manske Procedure): a. Suspend the N-alkylphthalimide in ethanol. b. Add hydrazine hydrate (1-1.5 equivalents). c. Reflux the mixture. The reaction time can vary from 1 to several hours. d. Cool the reaction mixture to room temperature. The phthalhydrazide will precipitate. e. Filter off the phthalhydrazide precipitate. f. The filtrate contains the desired primary amine. Isolate by evaporation of the solvent and subsequent purification (e.g., distillation or crystallization).

Visualizations

Synthesis_Pathway Phthalic Anhydride Phthalic Anhydride N-Phenylphthalamic Acid N-Phenylphthalamic Acid Phthalic Anhydride->N-Phenylphthalamic Acid + Aniline Aniline Aniline Aniline->N-Phenylphthalamic Acid This compound This compound N-Phenylphthalamic Acid->this compound - H2O (Cyclization)

Caption: Synthesis of this compound from Phthalic Anhydride and Aniline.

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check for complete consumption of starting materials (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase reaction time and/or temperature incomplete->increase_params check_impurities Analyze for N-phenylphthalamic acid complete->check_impurities increase_params->check_reaction high_intermediate High Intermediate Level check_impurities->high_intermediate High low_intermediate Low Intermediate Level check_impurities->low_intermediate Low use_catalyst Use dehydrating catalyst (e.g., Acetic Acid) high_intermediate->use_catalyst purify Purify by recrystallization low_intermediate->purify use_catalyst->check_reaction end Optimized Yield purify->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Gabriel_Synthesis_Logic start Gabriel Synthesis Deprotection reagent Choose Deprotection Reagent start->reagent hydrazine Hydrazine reagent->hydrazine Milder Conditions acid_base Strong Acid/Base reagent->acid_base Harsh Conditions side_product_hydrazine Side Product: Phthalhydrazide hydrazine->side_product_hydrazine side_product_acid_base Side Product: Phthalic Acid/Salt acid_base->side_product_acid_base separation_hydrazine Separation: Filtration side_product_hydrazine->separation_hydrazine separation_acid_base Separation: Extraction side_product_acid_base->separation_acid_base product Primary Amine separation_hydrazine->product separation_acid_base->product

Caption: Logical relationship of deprotection reagents and side products in Gabriel Synthesis.

References

Catalyst selection guide for efficient N-Phenylphthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenylphthalimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent and efficient synthesis of this compound involves the reaction of phthalic anhydride with aniline.[1] An alternative, though potentially less direct route, is the reaction of phthalic acid with aniline.[1] Phthalic anhydride is generally preferred as it leads to a more facile reaction.[2]

Q2: What is the role of a catalyst in this compound synthesis?

A2: Catalysts are employed to increase the reaction rate and improve the yield of this compound. They can enable the reaction to proceed under milder conditions, reducing reaction times and potentially minimizing side product formation. Common catalysts include acids like acetic acid and sulphamic acid, as well as metal-based catalysts such as copper and palladium complexes.[3]

Q3: How does the choice of catalyst affect the reaction conditions and outcomes?

A3: The choice of catalyst significantly influences the required reaction temperature, duration, and overall yield. For instance, sulphamic acid can lead to very high yields in a short amount of time under solvent-free conditions. Acetic acid also serves as an effective catalyst and solvent.[4][5] Metal-based catalysts like palladium acetate can provide high yields but may be more costly.[3]

Q4: What is the intermediate product in the reaction between phthalic anhydride and aniline?

A4: The reaction proceeds through a two-step mechanism. The initial step is the formation of a phthalanilic acid intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final this compound product.[3][4]

Catalyst Selection and Performance Data

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts under different experimental conditions.

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Sulphamic Acid (10 mol%)Phthalic anhydride, AnilineNone130-1400.2598
Acetic AcidPhthalic anhydride, AnilineAcetic AcidReflux1High[6]
Palladium Acetate (10 mol%)Phthalic anhydride, AnilineDMF95584[3]
Copper(II) Acetateo-Dicyanobenzene, L-PhenylglycinolChlorobenzeneReflux6040[3][7]
None (Thermal)Phthalic anhydride, AnilineNone140-1450.8397

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause A: Incomplete Reaction.

    • Solution: Ensure the reaction has been allowed to proceed for the recommended duration and at the correct temperature for the chosen catalyst system. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause B: Sub-optimal Catalyst Concentration.

    • Solution: Verify that the correct molar percentage of the catalyst has been used. For instance, studies have shown that 10 mol% of sulphamic acid provides an excellent yield.

  • Possible Cause C: Presence of Water.

    • Solution: The reaction involves a dehydration step. Ensure that anhydrous conditions are maintained, especially when using metal catalysts that are sensitive to moisture.[7] For reactions that produce water, consider using a Dean-Stark apparatus to remove it from the reaction mixture.

Problem 2: Formation of Side Products

  • Possible Cause A: Unreacted Phthalanilic Acid Intermediate.

    • Solution: This indicates that the cyclization and dehydration step is incomplete. Increase the reaction time or temperature to facilitate the conversion of the intermediate to the final product. The dehydration of the intermediate is often the rate-determining step.[4][5]

  • Possible Cause B: Thermal Decomposition.

    • Solution: If the reaction temperature is too high, especially in uncatalyzed reactions, decomposition of the starting materials or product can occur. Use a catalyst to allow for lower reaction temperatures.

Problem 3: Difficulty in Product Purification

  • Possible Cause A: Contamination with Starting Materials.

    • Solution: Unreacted aniline can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl). Unreacted phthalic anhydride or phthalic acid can be removed by washing with a dilute base solution (e.g., 5% NaHCO₃).[8]

  • Possible Cause B: Product is an Oily or Gummy Solid.

    • Solution: This may be due to the presence of impurities. Attempt to recrystallize the crude product from a suitable solvent, such as acetic acid or ethanol, to obtain a crystalline solid.

Experimental Protocols

1. Synthesis using Sulphamic Acid Catalyst (Solvent-Free)

  • Reactants: A mixture of phthalic anhydride (1 mmol), aniline (1 mmol), and sulphamic acid (0.1 mmol, 10 mol%) is prepared.

  • Procedure: The mixture is heated in an oil bath at 130-140 °C for approximately 15 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and water is added.

  • Isolation: The solid product is collected by filtration, washed with water, and dried.

2. Synthesis using Acetic Acid Catalyst

  • Reactants: Phthalic anhydride and aniline are mixed in glacial acetic acid.

  • Procedure: The mixture is heated to reflux.

  • Work-up: After cooling, the reaction mixture is poured into cold water to precipitate the product.

  • Isolation: The precipitate is collected by vacuum filtration and washed with water to remove residual acetic acid.

Visual Guides

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Starting Materials (Phthalic Anhydride, Aniline) catalyst Choose Catalyst (e.g., Sulphamic Acid) start->catalyst mix Mix Reactants and Catalyst catalyst->mix heat Heat to Reaction Temperature mix->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate Product cool->precipitate filtrate Filter and Wash precipitate->filtrate analyze Analyze Product (Yield, Purity) filtrate->analyze

Caption: A generalized workflow for screening catalysts in this compound synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_reaction_params Check Reaction Time and Temperature start->check_reaction_params check_catalyst Verify Catalyst Concentration check_reaction_params->check_catalyst Adequate action_increase_time_temp Increase Time/Temperature and Monitor with TLC check_reaction_params->action_increase_time_temp Inadequate check_conditions Ensure Anhydrous Conditions check_catalyst->check_conditions Correct action_adjust_catalyst Adjust Catalyst to Optimal Concentration check_catalyst->action_adjust_catalyst Incorrect action_dry_reagents Dry Solvents/Reagents and Use Inert Atmosphere check_conditions->action_dry_reagents Moisture Present end end check_conditions->end No Obvious Issue (Consider other factors)

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Influence of solvent polarity on N-Phenylphthalimide synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of N-Phenylphthalimide, with a specific focus on the influence of solvent polarity on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the condensation reaction between phthalic anhydride and aniline.[1][2] Alternative routes include the reaction of phthalic acid with aniline, often at elevated temperatures, and palladium-catalyzed methods from o-dicyanobenzene and chiral L-phenylglycinol, though this is less common for routine synthesis.[3][4]

Q2: How does solvent polarity generally affect the synthesis of this compound?

A2: Solvent polarity can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF can facilitate the reaction, while protic solvents like glacial acetic acid can act as both a solvent and a catalyst.[4][5] Non-polar solvents are also used, particularly in solvent-free or high-temperature conditions. The choice of solvent often depends on the specific synthetic route and desired reaction conditions (e.g., temperature, use of catalysts).

Q3: Can this compound be synthesized without a solvent?

A3: Yes, solvent-free synthesis, often referred to as a "fusion" method, is a viable and efficient option. This typically involves heating a mixture of phthalic anhydride and aniline at high temperatures (e.g., 140-145°C). This method can lead to high yields and simplifies purification by avoiding solvent removal steps.

Q4: What is the role of glacial acetic acid in the synthesis of this compound?

A4: Glacial acetic acid can serve a dual role as a solvent and a catalyst. It facilitates the intramolecular cyclization of the intermediate, phthalanilic acid, to form this compound.[4][5] Computational studies have shown that acetic acid can act as a proton donor and acceptor, assisting in the key bond-forming and dehydration steps of the reaction mechanism.[5][6] Diluting acetic acid with a less polar solvent like ethanol has been shown to retard the reaction rate.[5]

Q5: Are there any catalysts that can improve the efficiency of this compound synthesis?

A5: Yes, various catalysts can be employed. For instance, sulphamic acid has been shown to be an effective catalyst when the reaction is carried out in acetic acid, leading to high yields in a short reaction time.[7] Palladium-based catalysts have also been used in specific synthetic routes.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction: The reaction may not have reached completion due to insufficient time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor solubility of reactants: The starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature.Select a solvent in which both phthalic anhydride and aniline are soluble at the reaction temperature. For example, glacial acetic acid or DMF are often good choices.
Side reactions: The formation of byproducts can reduce the yield of the desired this compound.Ensure the purity of your starting materials. Consider using a catalyst to promote the desired reaction pathway.
Difficulty in Product Isolation Product remains in solution: The product may be soluble in the reaction solvent, making precipitation difficult.If the product is soluble in the reaction solvent, it may be necessary to remove the solvent under reduced pressure and then purify the crude product by recrystallization or column chromatography.
Oily product obtained instead of solid: Impurities can sometimes prevent the product from crystallizing.Purify the crude product by column chromatography. After purification, attempt recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction is very slow Inappropriate solvent: The chosen solvent may not be optimal for the reaction kinetics.Consider switching to a solvent that is known to facilitate this type of reaction, such as glacial acetic acid or DMF. The polarity of the solvent can play a crucial role in the reaction rate.
Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.Gradually increase the reaction temperature while monitoring for any potential decomposition of reactants or products.

Data Presentation

The following table summarizes the yield of this compound synthesis in different solvent and catalyst systems based on available literature. It is important to note that direct comparison may be challenging due to variations in reaction conditions such as temperature and reaction time.

SolventCatalystTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidNoneReflux (~118°C)4-8 hours>70%[4]
Glacial Acetic AcidSulphamic Acid (10 mol%)110°CNot specified98%[7]
TolueneTertiary Amines80-100°C4-8 hoursNot specified[4]
DMFPd(OAc)₂ (10 mol%)95°CNot specified84%[4]
None (Fusion)None140-145°C50 minutes97%
ChlorobenzeneCu(OAc)₂·H₂OReflux60 hours40%[4]

Experimental Protocols

Method 1: Synthesis in Glacial Acetic Acid
  • In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and aniline (1 equivalent).

  • Add glacial acetic acid to the flask (a typical concentration would be around 1-2 M).

  • Heat the mixture to reflux (approximately 118°C) with stirring.

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid.

  • The crude this compound can be further purified by recrystallization from ethanol.

Method 2: Solvent-Free Synthesis (Fusion Method)
  • In a suitable reaction vessel, combine phthalic anhydride (1 equivalent) and aniline (1 equivalent).

  • Heat the mixture to 140-145°C with stirring. The mixture will melt and react.

  • Maintain this temperature for approximately 50 minutes.

  • Allow the reaction mixture to cool and solidify.

  • To the resulting solid, add water and break up the solid.

  • Collect the crude product by filtration.

  • Wash the solid with a 10% aqueous potassium carbonate solution to remove any unreacted phthalic acid, followed by a water wash.

  • Dry the product to obtain this compound. Recrystallization from acetic acid can be performed for further purification.

Visualizations

experimental_workflow cluster_method1 Method 1: Glacial Acetic Acid cluster_method2 Method 2: Solvent-Free (Fusion) A1 Mix Phthalic Anhydride & Aniline in Acetic Acid B1 Reflux (118°C) 4-8 hours A1->B1 C1 Cool to RT B1->C1 D1 Precipitate in Water C1->D1 E1 Filter and Wash D1->E1 F1 Recrystallize from Ethanol E1->F1 A2 Mix Phthalic Anhydride & Aniline B2 Heat to 140-145°C 50 minutes A2->B2 C2 Cool and Solidify B2->C2 D2 Add Water & Filter C2->D2 E2 Wash with K₂CO₃ (aq) and Water D2->E2 F2 Dry Product E2->F2

Caption: Experimental workflows for the synthesis of this compound.

solvent_influence cluster_polarity cluster_reaction NonPolar Non-Polar (e.g., Toluene) ProticAprotic Polar Protic / Catalyst (e.g., Acetic Acid) NonPolar->ProticAprotic Efficiency This compound Synthesis Efficiency NonPolar->Efficiency High Temp Dehydration PolarAprotic Polar Aprotic (e.g., DMF) ProticAprotic->PolarAprotic ProticAprotic->Efficiency Catalytic Role (Proton Transfer) PolarAprotic->Efficiency Solubilizes Intermediates

Caption: Influence of solvent polarity on this compound synthesis.

References

Validation & Comparative

Comparative analysis of different N-Phenylphthalimide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methods for N-Phenylphthalimide, a crucial scaffold in medicinal chemistry and materials science. The following sections detail experimental protocols, present quantitative data for objective comparison, and visualize key pathways and workflows to aid in the selection of the most suitable synthesis strategy.

Comparative Performance of Synthesis Methods

The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, reaction time, and conditions. The choice of method often depends on the desired scale, available resources, and tolerance for specific reagents. Below is a summary of the performance of different synthetic routes.

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)AdvantagesDisadvantages
Classical Thermal Condensation Phthalic Anhydride, AnilineNone140-14550 min97High yield, short reaction time, solvent-free.High temperature required.
Acetic Acid Catalyzed Phthalic Anhydride, AnilineGlacial Acetic AcidReflux (~118)2 hours~70-80Readily available and inexpensive reagents, straightforward procedure.[1]Moderate reaction time and yield.
Sulphamic Acid Catalyzed Phthalic Anhydride, AnilineSulphamic Acid (10 mol%), Acetic Acid11015 min98High yield, very short reaction time, mild conditions.[2]Requires a catalyst.
Microwave-Assisted Synthesis Phthalic Anhydride, AnilineDMF (catalytic), Sodium Acetate-4-5 min80-90+Extremely short reaction time, high yield, energy efficient.[3]Requires specialized microwave reactor.
Palladium-Catalyzed o-halobenzoic acids, aniline, COPd(OAc)₂, DPEphos955 hours84High yield, good functional group tolerance.[4][5]Expensive catalyst and ligands, requires CO gas.
Copper-Catalyzed o-dicyanobenzene, L-phenylglycinolCu(OAc)₂·H₂OReflux60 hours40Utilizes a less expensive metal catalyst.[4]Long reaction time, lower yield, specific starting materials.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Classical Thermal Condensation

This method involves the direct reaction of phthalic anhydride and aniline without a solvent.

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (19 g) and aniline (14 g).

  • Heat the mixture at 140-145 °C for 50 minutes.

  • Allow the reaction mixture to cool slightly and then add 50 ml of water.

  • Collect the resulting solid by filtration.

  • Wash the solid with 50 ml of 10% aqueous potassium carbonate solution, followed by 100 ml of water.

  • Dry the solid to obtain this compound. The product can be recrystallized from acetic acid if further purification is needed.

Acetic Acid Catalyzed Synthesis

This is a traditional and widely used method for the synthesis of N-phenylphthalimides.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (e.g., 1.0 g, 6.75 mmol) in glacial acetic acid (15 ml).

  • Add aniline (e.g., 0.63 g, 6.75 mmol) to the solution.

  • Reflux the mixture for 2 hours.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Sulphamic Acid Catalyzed Synthesis

This method offers a highly efficient and rapid synthesis of this compound.[2]

Procedure:

  • To a mixture of phthalic anhydride (10 mmol) and aniline (10 mmol) in a flask, add sulphamic acid (10 mol%).[2]

  • Add 5 volumes of acetic acid and stir the mixture at 110 °C for 15 minutes.[2]

  • After the reaction is complete, pour the mixture into water.

  • Collect the precipitated solid by filtration under suction.

  • Wash the solid with ethyl acetate to afford pure this compound.[2]

Microwave-Assisted Synthesis

The use of microwave irradiation dramatically reduces the reaction time for the synthesis of this compound.

Procedure:

  • In a microwave-safe vessel, mix phthalic anhydride (1 g, 6.7 mmol), aniline (0.62 g, 6.7 mmol), and a catalytic amount of sodium acetate.

  • Add a few drops of N,N-dimethylformamide (DMF).

  • Irradiate the mixture in a microwave reactor for 4-5 minutes at a power level of 800 W.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After cooling, wash the solid product with water and recrystallize from ethanol.

Visualization of Pathways and Workflows

Signaling Pathway: Alpha-Glucosidase Inhibition

This compound derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

Alpha_Glucosidase_Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Complex_Carbs->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption (Small Intestine) Alpha_Glucosidase->Glucose_Absorption Produces Glucose Bloodstream Increased Blood Glucose (Hyperglycemia) Glucose_Absorption->Bloodstream N_Phenylphthalimide This compound Derivative (Inhibitor) N_Phenylphthalimide->Alpha_Glucosidase Inhibits Classical_Thermal_Workflow Start Start Mix Mix Phthalic Anhydride and Aniline Start->Mix Heat Heat at 140-145 °C for 50 min Mix->Heat Cool_Add_Water Cool and Add Water Heat->Cool_Add_Water Filter1 Filter to Collect Solid Cool_Add_Water->Filter1 Wash Wash with K₂CO₃ solution and Water Filter1->Wash Dry Dry the Product Wash->Dry End This compound Dry->End Microwave_Workflow Start Start Mix Mix Phthalic Anhydride, Aniline, NaOAc, and DMF in a Microwave Vessel Start->Mix Microwave Microwave Irradiation (4-5 min, 800W) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Wash Wash with Water Cool->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End This compound Recrystallize->End

References

A Comparative Guide to N-Phenylphthalimide and N-Bromosuccinimide in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis, the strategic generation and manipulation of radical intermediates are paramount for the construction of complex molecular architectures. Among the myriad of reagents available, N-bromosuccinimide (NBS) has established itself as a cornerstone for radical bromination. Conversely, N-Phenylphthalimide (NPP), while structurally related to the succinimide family, plays a distinctly different role in chemical transformations. This guide provides an objective comparison of these two reagents, supported by experimental data and protocols, to clarify their respective applications and prevent their misuse in the context of radical reactions.

Section 1: N-Bromosuccinimide (NBS) - The Quintessential Radical Brominating Agent

N-bromosuccinimide is a versatile reagent primarily employed for the selective bromination of allylic and benzylic positions of alkenes and alkylarenes, a transformation known as the Wohl-Ziegler reaction.[1][2][3] It also finds application in the bromination of carbonyl derivatives and electron-rich aromatic compounds.[4] The efficacy of NBS in these reactions stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) in situ, which is crucial for favoring radical substitution over ionic addition to double bonds.[1][5][6]

Mechanism of Action: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction proceeds via a radical chain mechanism.[3][5] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation.[4] The resulting radical abstracts a hydrogen atom from an allylic or benzylic position to generate a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂, generated from NBS, to yield the brominated product and a bromine radical, which propagates the chain reaction.[2][5]

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN, hv) Initiator_rad 2 R• Initiator->Initiator_rad Homolysis Br_rad Br• Initiator_rad->Br_rad + Br₂ (trace) Substrate R-H (Allylic/Benzylic) Substrate_rad R• Substrate->Substrate_rad H abstraction HBr HBr Br2 Br₂ Product R-Br Substrate_rad->Product Bromination HBr->Br2 + NBS NBS NBS Succinimide Succinimide

Caption: Mechanism of the Wohl-Ziegler radical bromination.

Performance Data

The following table summarizes typical performance data for NBS in Wohl-Ziegler bromination reactions.

SubstrateProductInitiatorSolventReaction Time (h)Yield (%)Reference
2-Heptene4-Bromo-2-hepteneBenzoyl peroxideCCl₄2~65[3]
TolueneBenzyl bromideAIBNCCl₄4>80[7]
Cyclohexene3-BromocyclohexeneBenzoyl peroxideCCl₄180-87[4]
Experimental Protocol: Bromination of 2-Heptene

The following protocol is adapted from a literature procedure for the bromination of 2-heptene using NBS.[3]

  • Apparatus Setup: A 500-mL round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask are added 2-heptene (40 g, 0.41 mol), N-bromosuccinimide (48.1 g, 0.27 mol), benzoyl peroxide (0.2 g), and carbon tetrachloride (250 mL).

  • Reaction: The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere for 2 hours.

  • Workup: The mixture is cooled, and the succinimide is removed by filtration. The filtrate is washed with two 15-mL portions of carbon tetrachloride.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 4-bromo-2-heptene.

Experimental_Workflow Start Start Setup Assemble Apparatus (Flask, Condenser, Stirrer) Start->Setup Reagents Add Substrate, NBS, Initiator, and Solvent Setup->Reagents Reaction Heat to Reflux under N₂ for 2h Reagents->Reaction Cool Cool to Room Temperature Reaction->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash Filtrate Filter->Wash Evaporate Solvent Evaporation Wash->Evaporate Purify Purify by Distillation Evaporate->Purify End Product Purify->End

Caption: A typical experimental workflow for NBS bromination.

Section 2: this compound (NPP) - A Different Paradigm in Reactivity

In stark contrast to NBS, this compound is not a standard reagent for initiating radical chain reactions like bromination. Its primary roles in organic synthesis are as a synthetic building block and in the study of certain photochemical and polymerization processes.[8][9] The nitrogen-phenyl bond in NPP is significantly stronger than the nitrogen-bromine bond in NBS, making it resistant to homolytic cleavage under typical radical-initiating conditions.

Chemical Reactivity

The chemistry of this compound is dominated by reactions involving the phthalimide moiety or the phenyl group. It can undergo nucleophilic substitution reactions where the phenyl group is displaced, or it can be reduced to N-phenylphthalamic acid.[8] Its synthesis typically involves the condensation of phthalic anhydride with aniline.[10]

While NPP itself is not a radical initiator, related compounds such as N-hydroxyphthalimide (NHPI) esters have emerged as potent radical precursors.[11][12] In these systems, the phthalimide group is part of a larger structure that, upon single-electron transfer, undergoes decarboxylative fragmentation to generate alkyl radicals.[11] This highlights that the phthalimide scaffold can be involved in radical chemistry, but in a manner mechanistically distinct from the role of NBS.

Comparative Summary

The following table provides a clear comparison of the key properties and applications of NBS and this compound.

FeatureN-Bromosuccinimide (NBS)This compound (NPP)
Primary Role Radical brominating agentSynthetic building block
Reactive Bond N-Br (labile)N-C (stable)
Mechanism in Radical Rxns Source of Br• via in-situ Br₂ generationNot a radical initiator
Typical Reactions Allylic/Benzylic Bromination (Wohl-Ziegler)Nucleophilic substitution, reduction
Initiation Requires radical initiator (AIBN, hv)Not applicable

Section 3: Conclusion

N-bromosuccinimide and this compound, despite a superficial structural similarity, occupy fundamentally different roles in the realm of radical chemistry. NBS is an indispensable tool for selective radical brominations due to the lability of its N-Br bond and its ability to maintain a low concentration of Br₂. In contrast, this compound is a stable compound not suited for initiating radical chain reactions and is more valuable as a synthetic precursor. For researchers and professionals in drug development and organic synthesis, a clear understanding of these differences is crucial for the rational design of synthetic routes and the avoidance of erroneous reagent selection. While the phthalimide framework can participate in radical generation in more complex systems like NHPI esters, this compound itself should not be considered an alternative to N-bromosuccinimide for radical brominations.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted N-Phenylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted N-phenylphthalimide derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives, focusing on their anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and α-glucosidase inhibitory properties, supported by experimental data and detailed methodologies.

The core structure of this compound, characterized by a phthalimide moiety linked to a phenyl ring, offers a unique template for medicinal chemists. The introduction of various substituents on the phenyl ring and the phthalimide nucleus has led to the development of derivatives with enhanced and selective biological activities. This comparative guide synthesizes findings from multiple studies to offer a clear perspective on the structure-activity relationships and therapeutic potential of these compounds.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Substituted this compound derivatives have demonstrated significant promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

A study focused on N-phenyl-phthalimide sulfonamides and amides, designed as hybrids of thalidomide and an aryl sulfonamide phosphodiesterase inhibitor, revealed potent anti-inflammatory effects.[1][2] One of the most active compounds, LASSBio 468, which possesses a sulfonyl-thiomorpholine moiety, exhibited a potent inhibitory effect on LPS-induced neutrophil recruitment with an ED50 of 2.5 mg/kg.[1][2] This effect was correlated with a significant reduction in TNF-α levels.[1][2] Another derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c), showed the highest in vitro anti-inflammatory activity in a separate study, with a 32% decrease in an unspecified inflammatory marker.[3] Docking studies suggested that this compound exhibits a high binding energy score for the COX-2 enzyme, indicating its potential mechanism of action.[3]

Furthermore, a series of N-substituted phthalimide compounds were evaluated for their ability to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) in LPS-induced murine macrophages.[4] These compounds significantly downregulated the expression of both COX-2 and iNOS at a concentration of 10 µM.[4]

DerivativeBiological ActivityQuantitative DataReference
LASSBio 468 (N-phenyl-phthalimide sulfonamide with sulfonyl-thiomorpholine)Inhibition of LPS-induced neutrophil recruitmentED50 = 2.5 mg/kg[1][2]
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c)In vitro anti-inflammatory activity32% decrease in inflammatory marker[3]
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(3,4-dichlorophenyl)methylidene]benzohydrazideInhibition of iNOS expression in LPS-induced macrophages41.1±5.4% inhibition at 10 µM[4]
Experimental Protocols

LPS-Induced Neutrophil Recruitment in Mice: Male BALB/c mice are treated with the test compounds or vehicle. After a set time, lipopolysaccharide (LPS) is administered to induce an inflammatory response. Bronchoalveolar lavage is performed to collect fluid, and the number of neutrophils is determined using a Neubauer chamber. The ED50 is calculated as the dose of the compound that inhibits neutrophil migration by 50%.[1][2]

Inhibition of COX-2 and iNOS Expression: Murine macrophage cells (RAW 264.7) are stimulated with LPS in the presence or absence of the test compounds. The expression levels of COX-2 and iNOS proteins are then determined by Western blot analysis.[4]

Signaling Pathway for Anti-inflammatory Action

G Simplified Signaling Pathway of Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS induces Inflammation Inflammation COX2_iNOS->Inflammation N_Phenylphthalimide This compound Derivatives N_Phenylphthalimide->NFkB inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Several studies have highlighted the potential of substituted this compound derivatives as antimicrobial agents against a range of bacteria and fungi. The antimicrobial efficacy appears to be influenced by the nature and position of the substituents on the phenyl ring.

One study synthesized sixteen new phthalimide derivatives and evaluated their in vitro antimicrobial activity.[3] The compound (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12) demonstrated remarkable activity against Bacillus subtilis, showing 133%, 106%, and 88.8% activity compared to the standard antibiotics ampicillin, cefotaxime, and gentamicin, respectively.[3] This compound also exhibited significant activity against the Gram-negative bacterium Pseudomonas aeruginosa.[3]

Another study synthesized N-substituted phthalimides and found that all tested compounds showed very good activity against Staphylococcus aureus and Escherichia coli when compared with phenol.[5]

DerivativeMicroorganismActivityReference
(ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12)Bacillus subtilis133% vs Ampicillin, 106% vs Cefotaxime, 88.8% vs Gentamicin[3]
(ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12)Pseudomonas aeruginosa75% vs Cefotaxime, 57.6% vs Gentamicin[3]
N-substituted phthalimide analogues (2-5)Staphylococcus aureus"Very good activity" compared to Phenol[5]
N-substituted phthalimide analogues (2-5)Escherichia coli"Very good activity" compared to Phenol[5]
Experimental Protocols

Disc Diffusion Method: Agar plates are inoculated with a standardized suspension of the test microorganism. Paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

G Workflow for Antimicrobial Activity Screening Start Start: Synthesized this compound Derivatives Prepare_Plates Prepare Agar Plates with Bacterial/Fungal Lawn Start->Prepare_Plates Impregnate_Discs Impregnate Paper Discs with Derivatives Prepare_Plates->Impregnate_Discs Place_Discs Place Discs on Agar Plates Impregnate_Discs->Place_Discs Incubate Incubate at Optimal Temperature Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Compare Compare with Standard Antibiotics Measure_Zones->Compare End End: Determine Antimicrobial Activity Compare->End G Simplified mTOR Signaling Pathway Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt activates mTOR mTOR Signaling PI3K_Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits NHPI N-Hydroxyphthalimide (NHPI) NHPI->mTOR inhibits

References

Quantitative Structure-Activity Relationship (QSAR) Studies of N-Phenylphthalimide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on N-Phenylphthalimide derivatives, focusing on their anticonvulsant, anti-inflammatory, and antimicrobial activities. By presenting key quantitative data, detailed experimental protocols, and visualizations of workflows and molecular interactions, this document aims to facilitate the rational design of novel, potent this compound-based therapeutic agents.

Comparative Analysis of Biological Activities

The following sections summarize the quantitative data from various studies, highlighting the structure-activity relationships of this compound derivatives across different therapeutic areas.

Anticonvulsant Activity

This compound derivatives have been extensively investigated for their anticonvulsant properties, with many studies employing the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to determine efficacy. The median effective dose (ED50) is a common metric for comparison.

CompoundTest ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
4-Amino-N-(2,6-dimethylphenyl)phthalimideMES (rats)25.2 µmol/kg--
4-Amino-N-(2-methylphenyl)phthalimideMES (mice)47.61 µmol/kg--
2-Methyl-3-aminophenyl derivative (4)MES (rats)8.0Phenytoin29.8
2-Methyl-6-aminophenyl derivative (10)MES (rats)28.3Phenytoin29.8
2-Chloro-4-aminophenyl derivative (17)MES (rats)5.7Phenytoin29.8

Table 1: Comparative Anticonvulsant Activity of this compound Derivatives.[1][2]

The data indicates that substitutions on the N-phenyl ring significantly influence anticonvulsant activity. For instance, the presence of amino groups and the substitution pattern on the phenyl ring are critical for potency in the MES test.[1] Specifically, 4-amino substitution on the phthalimide ring and dimethyl substitution on the N-phenyl ring have been shown to enhance anticonvulsant effects.[1]

Anti-inflammatory Activity

Several this compound derivatives have been synthesized and evaluated for their anti-inflammatory potential. One study designed and synthesized novel derivatives as thalidomide analogues and evaluated their ability to inhibit lipopolysaccharide (LPS)-induced neutrophil recruitment.

CompoundInhibition of Neutrophil Recruitment ED50 (mg/kg)
N-Phenyl-phthalimide sulfonamide (3e)2.5
Reference compounds not specified in the provided abstract

Table 2: Anti-inflammatory Activity of a Selected this compound Derivative.[3]

Another study reported a 32% decrease in inflammation in vitro for compound 17c, a hydrazino-benzenesulfonamide derivative of phthalimide. Docking studies suggested that this compound has a higher binding energy score to the COX-2 enzyme than the known drug celecoxib.[4]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.

CompoundMicroorganismMIC (µg/mL)
(ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12)Bacillus subtilisNot specified
Pseudomonas aeruginosaNot specified
Phthalimide phenyl hydrazide derivative (3d)Pseudomonas aeruginosa-
Streptococcus pyogenes-
Candida albicans-
Phthalimide phenyl hydrazide derivative (3f)Pseudomonas aeruginosa-
Streptococcus pyogenes-
Candida albicans-

Table 3: Antimicrobial Activity of Selected this compound Derivatives. Note: Specific MIC values for compound 12 were not provided in the abstract, but its activity was reported to be comparable or superior to standard antibiotics. The abstract for the phenyl hydrazide derivatives indicated high activity but did not provide specific MIC values.[4]

One study highlighted that compound 12 showed remarkable antimicrobial activity, with its performance against Bacillus subtilis being 133%, 106%, and 88.8% when compared with ampicillin, cefotaxime, and gentamicin, respectively.[4] Another study on phthalimide phenyl hydrazide derivatives reported that compounds 3d and 3f showed very high activity against Pseudomonas aeruginosa, Streptococcus pyogenes, and the fungus Candida albicans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the typical experimental protocols used in the QSAR studies of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through a condensation reaction between phthalic anhydride and a substituted aniline in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), often with heating. The general reaction is as follows:

Phthalic Anhydride + Substituted Aniline → this compound Derivative + H₂O

Purification of the synthesized compounds is typically carried out by recrystallization from an appropriate solvent like ethanol. Characterization is performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

Anticonvulsant Activity Screening
  • Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures.

    • Animals: Male albino mice or rats.

    • Procedure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

    • Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses before the electrical stimulus.

    • Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic extensor seizure, is calculated.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test is used to identify compounds that elevate the seizure threshold.

    • Animals: Male albino mice.

    • Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.

    • Administration: Test compounds are administered i.p. or p.o. prior to the PTZ injection.

    • Data Analysis: The ED50 is calculated.

Anti-inflammatory Activity Assay
  • Lipopolysaccharide (LPS)-Induced Neutrophil Recruitment in Mice:

    • Animals: Male Swiss mice.

    • Procedure: Mice are treated with the test compounds. After a set time, they are challenged with an intraperitoneal injection of LPS. The peritoneal cavity is then washed, and the number of neutrophils in the lavage fluid is determined.

    • Data Analysis: The dose that inhibits neutrophil migration by 50% (ED50) is calculated.

  • In Vitro COX-2 Inhibition Assay:

    • Method: The ability of the compounds to inhibit the activity of the COX-2 enzyme is measured using commercially available kits.

    • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

    • Procedure: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions.

    • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Disk Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.

    • Procedure: A standardized inoculum of the test microorganism is spread onto an agar plate. Paper disks impregnated with the test compounds are placed on the agar surface. The plates are incubated.

    • Data Analysis: The diameter of the zone of growth inhibition around each disk is measured.

Visualizing QSAR Principles and Workflows

General QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study, from data collection to model validation and the design of new compounds.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection Dataset of this compound Derivatives and Biological Activity Structure_Optimization 3D Structure Generation & Optimization Data_Collection->Structure_Optimization Descriptor_Calculation Calculation of Molecular Descriptors (2D & 3D) Structure_Optimization->Descriptor_Calculation Model_Building QSAR Model Generation (e.g., MLR, PLS) Descriptor_Calculation->Model_Building Model_Validation Internal & External Validation Model_Building->Model_Validation Interpretation Interpretation of QSAR Model (Identify Key Descriptors) Model_Validation->Interpretation New_Design Design of New Potent Derivatives Interpretation->New_Design

A typical workflow for a QSAR study.
Hypothetical Signaling Pathway for Anticonvulsant Activity

This compound derivatives are thought to exert their anticonvulsant effects, at least in part, by modulating voltage-gated sodium channels. The diagram below illustrates this hypothetical mechanism.

Anticonvulsant_Pathway N_Phenylphthalimide This compound Derivative Sodium_Channel Voltage-Gated Sodium Channel N_Phenylphthalimide->Sodium_Channel Binds to and Inhibits Sodium_Influx Reduced Na+ Influx Sodium_Channel->Sodium_Influx Neuronal_Excitability Decreased Neuronal Excitability Sodium_Influx->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression

Hypothetical pathway for anticonvulsant action.
Logical Relationship between Molecular Descriptors and Biological Activity

The biological activity of this compound derivatives is governed by a combination of their structural, electronic, and physicochemical properties, which are quantified by molecular descriptors in QSAR models.

Descriptor_Relationship cluster_descriptors Molecular Descriptors Topological Topological (e.g., Connectivity Indices) Biological_Activity Biological Activity (Anticonvulsant, Anti-inflammatory, Antimicrobial) Topological->Biological_Activity Electronic Electronic (e.g., HOMO/LUMO energies) Electronic->Biological_Activity Steric Steric (e.g., Molar Refractivity) Steric->Biological_Activity Hydrophobic Hydrophobic (e.g., LogP) Hydrophobic->Biological_Activity

Relationship between descriptors and activity.

References

A Comparative Guide to the Kinetic Analysis of Phthalanilic Acid Cyclization to N-Phenylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of the cyclization of phthalanilic acid to N-Phenylphthalimide, offering insights into its reaction mechanism and performance against alternative synthetic methods. Detailed experimental protocols and supporting data are presented to aid in research and development.

Executive Summary

The synthesis of this compound through the cyclization of phthalanilic acid is a scientifically significant reaction, often studied to understand intramolecular cyclization mechanisms. Kinetic analysis reveals a two-step process initiated by a reversible intramolecular nucleophilic attack, followed by the rate-determining dehydration to form the imide. This reaction is typically catalyzed by acetic acid. While this method provides good yields, alternative approaches, such as the direct condensation of phthalic anhydride with aniline, offer different advantages in terms of reaction time and conditions. This guide delves into the quantitative kinetic data, detailed experimental methodologies, and a comparative analysis of various synthetic routes.

Kinetic Analysis of Phthalanilic Acid Cyclization

The cyclization of phthalanilic acid to this compound in a solvent such as glacial acetic acid is understood to proceed through a two-step mechanism.[1][2][3][4][5] This process involves the formation of a tetrahedral intermediate, which then undergoes dehydration.

A key study on the cyclization of substituted phthalanilic acids in acetic acid solution revealed that the kinetics are complex.[6] The initial step is a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl group.[6] This leads to a long-lived intermediate. The overall reaction is rationalized as a rapid pre-equilibration followed by a slower breakdown of the intermediate to the final imide product.[6]

A computational study employing second-order Møller-Plesset perturbation (MP2) theory further elucidated this mechanism, corroborating the experimental findings.[1][3][4][5] The calculations confirmed that the second step, the dehydration of the gem-diol tetrahedral intermediate, is the rate-determining step.[1][3][4][5] Acetic acid plays a crucial role as a catalyst, acting as a proton donor and acceptor in both steps of the reaction.[1][3][4][5]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed two-step mechanism for the acetic acid-catalyzed cyclization of phthalanilic acid.

ReactionPathway PhthalanilicAcid Phthalanilic Acid Intermediate Tetrahedral Intermediate (gem-diol) PhthalanilicAcid->Intermediate k₁ (fast, reversible) + AcOH Phenylphthalimide Phenylphthalimide Intermediate->Phenylphthalimide k₂ (slow, RDS) - H₂O, + AcOH NPhenylphthalimide This compound H2O H₂O Workflow cluster_prep Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis Prep_Solution Prepare Phthalanilic Acid Stock Solution in Acetic Acid Setup_Spectro Set Spectrophotometer Temperature and Baseline Prep_Solution->Setup_Spectro Initiate_Reaction Inject Stock Solution into Pre-heated Cuvette Setup_Spectro->Initiate_Reaction Monitor_Absorbance Record Absorbance vs. Time at λmax of Product Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Determine_Rate Calculate Rate Constant (k) using Kinetic Models Plot_Data->Determine_Rate

References

A Comparative Guide to the HOMO-LUMO Gap of N-Phenylphthalimide: Validating DFT Calculations with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecules like N-Phenylphthalimide is crucial for predicting their reactivity, stability, and potential applications. A key parameter in this understanding is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This guide provides a comprehensive comparison of experimentally determined and theoretically calculated HOMO-LUMO gaps for this compound, offering valuable insights into the accuracy of computational methods.

This comparison relies on data obtained from two primary experimental techniques: Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy. These experimental values are then juxtaposed with theoretical calculations performed using Density Functional Theory (DFT), a powerful computational tool for modeling molecular properties.

Executive Summary of Comparative Data

The following table summarizes the experimental and theoretical values for the HOMO-LUMO gap of this compound. This allows for a direct and objective assessment of the correlation between experimental observations and computational predictions.

ParameterExperimental Value (eV)Theoretical Value (eV)Method/Functional
HOMO-LUMO Gap Data not found3.8[1]Details not specified[1]
UV-Vis Absorption Maxima (λmax) 286 nm, 378 nm[1]--

Note: Specific experimental data for the HOMO-LUMO gap from cyclic voltammetry was not available in the searched literature. The DFT-calculated value lacks specification of the functional and basis set used.

Experimental Determination of the HOMO-LUMO Gap

The experimental validation of theoretically predicted electronic properties is a cornerstone of computational chemistry. For this compound, the HOMO-LUMO gap can be determined using a combination of electrochemical and spectroscopic methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

A typical cyclic voltammetry experiment involves dissolving the sample (this compound) in a suitable solvent containing a supporting electrolyte. A three-electrode system is used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode. The potential of the working electrode is swept linearly with time, and the resulting current is measured.

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials using the following empirical equations:

EHOMO = -[Eoxonset - E1/2(Fc/Fc+)] - 4.8 eV ELUMO = -[Eredonset - E1/2(Fc/Fc+)] - 4.8 eV

The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength at which absorption is maximum (λmax) corresponds to the energy required to excite an electron from the HOMO to the LUMO.

Experimental Protocol:

A solution of this compound in a suitable transparent solvent (e.g., ethanol, chloroform) is prepared. The UV-Vis spectrum is recorded by passing a beam of light through the solution and measuring the absorbance at different wavelengths. The onset of the absorption band (λonset) can be used to estimate the optical band gap using the following equation:

Egap (eV) = 1240 / λonset (nm)

Theoretical Calculation of the HOMO-LUMO Gap using DFT

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can predict various molecular properties, including the energies of the HOMO and LUMO.

Computational Protocol:

The geometry of the this compound molecule is first optimized to find its most stable conformation. This is typically done using a specific functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)). Following geometry optimization, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the energy difference between these two orbitals. The choice of functional and basis set can significantly influence the accuracy of the calculated HOMO-LUMO gap.

Workflow for Validation

The process of validating theoretical calculations with experimental data is a critical workflow in computational chemistry and materials science. This workflow ensures that the computational models accurately reflect the real-world properties of the molecule under investigation.

G cluster_exp Experimental Workflow cluster_dft Computational Workflow Exp_Synthesis Synthesis of This compound CV Cyclic Voltammetry Exp_Synthesis->CV UV_Vis UV-Vis Spectroscopy Exp_Synthesis->UV_Vis Exp_Data Experimental Data (E_ox, E_red, λ_max) CV->Exp_Data UV_Vis->Exp_Data Validation Validation & Comparison Exp_Data->Validation DFT_Calc DFT Calculation (Functional, Basis Set) Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt MO_Calc Molecular Orbital Calculation Geom_Opt->MO_Calc Theo_Data Theoretical Data (E_HOMO, E_LUMO, Gap) MO_Calc->Theo_Data Theo_Data->Validation Conclusion Conclusion: Accuracy of DFT Model Validation->Conclusion

Figure 1. Workflow for the validation of DFT-calculated HOMO-LUMO gaps with experimental data.

Conclusion

The comparison between experimental and theoretical data is fundamental for validating computational models. While a DFT-calculated HOMO-LUMO gap of 3.8 eV for this compound has been reported, the lack of specific details regarding the computational method and the absence of corresponding experimental data from cyclic voltammetry in the reviewed literature highlight a gap in the current scientific record. Further studies providing comprehensive experimental and detailed computational results for this compound are necessary to rigorously validate the accuracy of different DFT functionals for predicting the electronic properties of this important molecule. Such validated models can then be confidently employed in the rational design of new materials and drug candidates.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for N-Phenylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

This guide presents a detailed comparison of experimental spectroscopic data for N-Phenylphthalimide with its theoretically predicted values. This compound, a compound of interest in medicinal chemistry and materials science, is analyzed using UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The data herein provides researchers with a valuable resource for understanding the structural and electronic properties of this molecule, and serves as a practical example of the synergy between experimental measurements and computational chemistry.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative spectroscopic data obtained from both experimental measurements and theoretical calculations.

Table 1: UV-Vis Spectroscopic Data
ParameterExperimental ValueTheoretical Value (TD-DFT)
λmax 1 (n→π* transition)286 nmNot explicitly found in searches
λmax 2 (charge-transfer)378 nm[1]Not explicitly found in searches
HOMO-LUMO GapConsistent with UV-Vis absorption3.8 eV[1]

Theoretical UV-Vis data is typically calculated using Time-Dependent Density Functional Theory (TD-DFT). While specific calculated λmax values for this compound were not found in the search results, the predicted HOMO-LUMO gap is consistent with the observed absorption spectra.

Table 2: FT-IR Spectroscopic Data (Selected Vibrational Modes)
Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (DFT)
C=O Symmetric Stretch1770[1]~1755 (by analogy)
C=O Asymmetric Stretch1710[1]~1703 (by analogy)
Aromatic C-H Bending760[1]Not explicitly found in searches
Aromatic C-H Bending690[1]Not explicitly found in searches

Theoretical FT-IR frequencies are commonly calculated using Density Functional Theory (DFT), often with the B3LYP functional and basis sets such as 6-31G or 6-311+G**. The theoretical values presented are based on calculations for similar phthalimide structures, which have shown good agreement with experimental data.*

Table 3: NMR Spectroscopic Data (in CDCl₃)
NucleusExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (GIAO-DFT)
¹H NMR
Phthalimide Protons7.82–7.95[1]Not explicitly found in searches
Phenyl Protons7.10–7.49[1]Not explicitly found in searches
¹³C NMR
Carbonyl Carbons166.8[1]Not explicitly found in searches
Aromatic Carbons123–135[1]Not explicitly found in searches

Theoretical NMR chemical shifts are typically predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. While specific calculated values for this compound were not available in the search results, this methodology is a standard approach for such predictions.

Experimental and Theoretical Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phthalic anhydride with aniline. In a typical procedure, equimolar amounts of the reactants are heated together, often in a solvent such as glacial acetic acid, followed by purification of the product.

Experimental Spectroscopy
  • UV-Vis Spectroscopy: The absorption spectrum of this compound is typically recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or chloroform, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

  • FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The solid sample is often prepared as a KBr pellet, and the spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[2]

Theoretical Calculations

The theoretical spectroscopic data are typically obtained through computational quantum chemistry methods:

  • Geometry Optimization: The molecular geometry of this compound is first optimized using a method like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Analysis: Following geometry optimization, the vibrational frequencies (for the FT-IR spectrum) are calculated at the same level of theory.

  • NMR Chemical Shift Calculation: The NMR chemical shifts are predicted using the GIAO (Gauge-Independent Atomic Orbital) method.[3][4]

  • Electronic Transition Analysis: The UV-Vis absorption spectrum is calculated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transition energies and oscillator strengths.[5]

Visualization of the Synthesis Workflow

The synthesis of this compound from phthalic anhydride and aniline is a straightforward yet fundamental reaction in organic chemistry. The following diagram illustrates the workflow of this process.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Phthalic_Anhydride Phthalic Anhydride Heating Heating in Glacial Acetic Acid Phthalic_Anhydride->Heating Aniline Aniline Aniline->Heating N_Phenylphthalimide This compound Heating->N_Phenylphthalimide

Caption: A flowchart illustrating the synthesis of this compound.

References

N-Phenylphthalimide Derivatives as Potent Alpha-Glucosidase Inhibitors: A Comparative Analysis with Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective therapeutic agents for type 2 diabetes, N-phenylphthalimide and its derivatives have emerged as a promising class of alpha-glucosidase inhibitors. Extensive research demonstrates that certain derivatives of this compound exhibit significantly higher inhibitory potency against yeast α-glucosidase compared to acarbose, a widely used antidiabetic drug. This guide provides a detailed comparison of the alpha-glucosidase inhibitory activity of this compound derivatives and acarbose, supported by experimental data and protocols.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Several studies have synthesized and evaluated a range of this compound derivatives, revealing that substitutions on the phenyl ring play a crucial role in their inhibitory activity.

A comparative summary of the IC50 values for various this compound derivatives and the standard drug, acarbose, is presented below. It is important to note that direct inhibitory data for the unsubstituted this compound parent compound was not prominently available in the reviewed literature, which primarily focuses on the structure-activity relationship of its derivatives.

CompoundTarget EnzymeIC50 Value (µM)Reference
AcarboseYeast α-glucosidase750.0 ± 10.0[1]
AcarboseYeast α-glucosidase750.1 ± 0.23[2][3]
N-(2,4-dinitrophenyl)phthalimideYeast α-glucosidase158 ± 5[4]
Phthalimide-benzenesulfonamide hybrid (4m)Yeast α-glucosidase52.2 ± 0.1[1]
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (11j)Yeast α-glucosidase45.26 ± 0.03[2][3]
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (11i)Yeast α-glucosidase46.25 ± 0.89[3]

As evidenced by the data, several this compound derivatives display substantially lower IC50 values than acarbose, indicating a significantly higher potency in inhibiting yeast α-glucosidase. For instance, the phthalimide-benzenesulfonamide hybrid 4m is approximately 14.5 times more active than acarbose[1]. Similarly, the phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide derivatives 11j and 11i also demonstrate potent inhibition[2][3].

Mechanism of Action: Inhibiting Carbohydrate Digestion

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a cornerstone in the management of type 2 diabetes. Both acarbose and this compound derivatives act as competitive inhibitors of α-glucosidase, binding to the active site of the enzyme and preventing the substrate from binding.

cluster_0 Small Intestine Carbohydrates Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor This compound or Acarbose Inhibitor->Alpha-Glucosidase Inhibits

Caption: Mechanism of alpha-glucosidase inhibition.

Experimental Protocols

The following is a detailed methodology for a typical in vitro alpha-glucosidase inhibition assay used to evaluate the inhibitory potential of compounds like this compound derivatives and acarbose.

Materials:

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Buffer: 0.1 M Phosphate buffer (pH 6.8)

  • Inhibitor: Test compound (e.g., this compound derivative) or Acarbose (positive control)

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)

  • Instrumentation: 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in the phosphate buffer.

    • Prepare a stock solution of the pNPG substrate in the phosphate buffer.

    • Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a specific volume of the test compound or acarbose solution.

    • Add the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for a predefined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).

    • Terminate the reaction by adding the sodium carbonate stop solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.

cluster_1 Experimental Workflow Start Start Prepare_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) Start->Prepare_Solutions Incubate_Enzyme_Inhibitor Incubate Enzyme + Inhibitor (37°C, 10-15 min) Prepare_Solutions->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPG Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction (37°C, 20-30 min) Add_Substrate->Incubate_Reaction Stop_Reaction Add Stop Solution (Na₂CO₃) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Alpha-glucosidase inhibition assay workflow.

Conclusion

The presented data strongly suggests that the this compound scaffold is a valuable template for the design of novel and potent α-glucosidase inhibitors. Several derivatives have demonstrated superior inhibitory activity compared to the clinically used drug, acarbose. These findings warrant further investigation, including in vivo studies and toxicological profiling, to assess the therapeutic potential of these compounds in the management of type 2 diabetes. The detailed experimental protocols provided herein offer a standardized approach for the continued exploration and evaluation of this compound derivatives as next-generation antidiabetic agents.

References

Cross-referencing N-Phenylphthalimide spectral data with NIST and PubChem databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for N-Phenylphthalimide and a structurally related alternative, N-Methylphthalimide. The data presented is cross-referenced from the National Institute of Standards and Technology (NIST) and PubChem databases, offering a reliable resource for compound identification and characterization.

Data Presentation: A Spectroscopic Snapshot

The following tables summarize the key quantitative spectral data for this compound and N-Methylphthalimide, facilitating a direct comparison of their mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles.

Table 1: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Database Source
This compound 223179, 104, 77, 76, 51, 50NIST, PubChem[1]
N-Methylphthalimide 161133, 105, 104, 77, 76, 50PubChem[2]
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityAssignmentDatabase Source
This compound 7.95 - 7.82mPhthalimide ProtonsBenchchem[3]
7.49 - 7.10mPhenyl ProtonsBenchchem[3]
N-Methylphthalimide 7.84 - 7.71mPhthalimide ProtonsChemicalBook[1]
3.17sMethyl Protons
Table 3: ¹³C NMR Spectroscopy Data
CompoundChemical Shift (δ) ppmAssignmentDatabase Source
This compound 166.8Carbonyl CarbonsBenchchem[3]
135.0 - 123.0Aromatic CarbonsBenchchem[3]
N-Methylphthalimide 168.4Carbonyl Carbons
134.0, 132.1, 123.3Aromatic Carbons
24.1Methyl Carbon
Table 4: Infrared (IR) Spectroscopy Data
CompoundAbsorption Bands (cm⁻¹)AssignmentDatabase Source
This compound 1770, 1710C=O (asymmetric and symmetric stretching)Benchchem[3]
760, 690Aromatic C-H BendingBenchchem[3]
N-Methylphthalimide 1774, 1713C=O (asymmetric and symmetric stretching)
768, 720Aromatic C-H Bending

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary between different data acquisitions, the following provides a generalized overview of the methodologies typically employed.

Mass Spectrometry (MS)

Instrumentation: A variety of mass spectrometers can be utilized, with common examples being quadrupole or time-of-flight (TOF) analyzers. For volatile compounds like this compound and N-Methylphthalimide, Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used technique.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

Ionization: Electron Ionization (EI) is a common method for generating ions from these types of molecules. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion.

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used to acquire ¹H and ¹³C NMR spectra.

Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

Data Acquisition:

  • ¹H NMR: A pulse sequence is applied to excite the hydrogen nuclei. The resulting free induction decay (FID) is recorded and then Fourier transformed to produce the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing the splitting caused by attached protons.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation: For solid samples like this compound and N-Methylphthalimide, the Potassium Bromide (KBr) pellet method is frequently employed. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull with Nujol.

Data Acquisition: The sample is placed in the path of an infrared beam. The interferometer in the FTIR spectrometer allows for the simultaneous measurement of all frequencies. The resulting interferogram is then Fourier transformed to produce the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Workflow

To better illustrate the processes involved in spectral data analysis and acquisition, the following diagrams are provided.

cross_referencing_workflow cluster_query Data Query cluster_databases Databases cluster_data_extraction Data Extraction cluster_analysis Analysis & Comparison Query Define Compound: This compound NIST NIST Chemistry WebBook Query->NIST PubChem PubChem Database Query->PubChem MS_Data Mass Spectrometry Data (m/z, fragmentation) NIST->MS_Data IR_Data IR Data (absorption bands) NIST->IR_Data PubChem->MS_Data NMR_Data NMR Data (¹H, ¹³C chemical shifts) PubChem->NMR_Data PubChem->IR_Data CrossReference Cross-Reference and Validate Spectral Peaks MS_Data->CrossReference NMR_Data->CrossReference IR_Data->CrossReference Comparison Compare with Alternative (N-Methylphthalimide) CrossReference->Comparison

Cross-referencing spectral data between NIST and PubChem.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumentation Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Start Start: Pure Compound Dissolve Dissolve in Appropriate Solvent Start->Dissolve Prepare_Pellet Prepare KBr Pellet (for IR) Start->Prepare_Pellet MS Mass Spectrometry (e.g., GC-MS) Dissolve->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR) Prepare_Pellet->IR Process_Data Process Raw Data (e.g., Fourier Transform) MS->Process_Data NMR->Process_Data IR->Process_Data Analyze_Spectra Analyze Spectra: Peak Identification Process_Data->Analyze_Spectra Structure_Elucidation Structural Elucidation & Compound Confirmation Analyze_Spectra->Structure_Elucidation

A generalized workflow for acquiring spectral data.

References

Safety Operating Guide

Proper Disposal of N-Phenylphthalimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Phenylphthalimide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential irritant properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, it must be treated as a hazardous waste and disposed of following established safety protocols and regulatory requirements.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure. This includes, but is not limited to:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Disposal Procedure

Experimental Protocol: General Disposal of this compound Waste
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., filter paper, weighing boats), and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Place solid this compound waste and contaminated solids into a clearly labeled, sealable, and chemically compatible waste container.

    • The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound."

    • For solutions containing this compound, use a labeled, leak-proof, and compatible liquid waste container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure the storage area is cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with the completed hazardous waste label and any other required documentation.

    • Never dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste contaminated with this compound? A->B C Segregate as This compound Waste B->C Yes I Follow general lab waste procedures B->I No D Select appropriate waste container (solid or liquid) C->D E Label container clearly: 'Hazardous Waste - this compound' D->E F Store in designated hazardous waste area E->F G Contact EHS or licensed waste disposal contractor F->G H Arrange for pickup and proper disposal G->H

References

Essential Safety and Logistics for Handling N-Phenylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for N-Phenylphthalimide, including detailed operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is essential to minimize exposure and ensure safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves.[1][2]
Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[1] This may include a lab coat or chemical-resistant suit.
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant use.[1] Use a NIOSH-approved respirator.

Hazard Identification and First Aid

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3]

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

2. Preparation and Handling:

  • Before starting any work, ensure all necessary PPE is worn correctly.

  • Work exclusively within a certified chemical fume hood.[1]

  • Minimize the generation and accumulation of dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1]

  • Wash hands thoroughly after handling.[1][2]

3. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in Section 1.

  • Sweep up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Ventilate the area of the spill.[1]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

2. Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant.

  • Contact your institution's EHS department for specific guidance on the disposal of this chemical.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Work Area (Fume Hood) A->B C 3. Weigh/Handle This compound B->C D 4. Perform Experiment C->D Spill Spill Response C->Spill Exposure Personal Exposure C->Exposure E 5. Decontaminate Work Area D->E D->Spill D->Exposure F 6. Collect Waste (Solid & Liquid) E->F G 7. Dispose of Waste (Follow EHS Guidelines) F->G H 8. Doff PPE G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.